molecular formula C7H6Br2O B1589524 3,4-Dibromoanisole CAS No. 62415-74-1

3,4-Dibromoanisole

Cat. No.: B1589524
CAS No.: 62415-74-1
M. Wt: 265.93 g/mol
InChI Key: NTZLWIFNHUJNJS-UHFFFAOYSA-N
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Description

3,4-Dibromoanisole is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dibromo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZLWIFNHUJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464479
Record name 3,4-Dibromoanisole
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62415-74-1
Record name 1,2-Dibromo-4-methoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromoanisole
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Record name Benzene, 1,2-dibromo-4-methoxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromoanisole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoanisole is a halogenated aromatic compound with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as 1,2-dibromo-4-methoxybenzene, is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₆Br₂O[2]
Molecular Weight 265.93 g/mol [2]
CAS Number 62415-74-1[2]
Appearance Colorless to light yellow liquid/solid[3]
Melting Point 60 - 64 °C[1]
Boiling Point 101 - 106 °C @ 1 mmHg[1]
Density 1.823 g/cm³[3]
Solubility Very slightly soluble (0.24 g/L) in water at 25 °C[4]
IUPAC Name 1,2-dibromo-4-methoxybenzene[2]
Synonyms 3,4-Dibromoanisol, 1,2-Dibromo-4-methoxybenzene[2][3]

Chemical Structure

A general representation of its chemical structure is provided below:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of m-bromoanisole.[3]

Materials:

Procedure:

  • To a reaction tube, sequentially add m-bromoanisole (0.2 mmol), a catalyst (10 mol%, 0.02 mmol), and acetonitrile (1.0 mL).[3]

  • Add N-bromosuccinimide (NBS, 1.5 eq., 0.3 mmol) to the reaction tube.[3]

  • Stir the reaction mixture at room temperature for 12 hours, protected from light.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 mL).[3]

  • Extract the reaction mixture with ethyl acetate (3 x 5 mL).[3]

  • Combine the organic phases and wash with saturated saline solution (10 mL).[3]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify the residue by flash chromatography on a silica gel column using a mixture of petroleum ether and dichloromethane (5:1, v/v) as the eluent to obtain the final product, this compound.[3]

synthesis_workflow start Start reactants m-Bromoanisole, Catalyst, Acetonitrile start->reactants add_nbs Add NBS reactants->add_nbs reaction Stir at RT for 12h (away from light) add_nbs->reaction quench Quench with Na2S2O3 (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Saturated Saline extraction->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Flash Chromatography (Silica Gel) concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra of this compound are not explicitly available in the searched literature. However, general procedures for substituted anisoles can be adapted.

  • Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is typically used.

  • ¹H NMR Acquisition: Standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy (B1213986) protons (approximately 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired with a wider spectral width (approximately 0-200 ppm). A sufficient number of scans and a suitable relaxation delay are required to obtain a good spectrum, especially for quaternary carbons.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the compound is a low-melting solid or liquid, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet (or plates) is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of halogenated anisoles has been conducted in the context of environmental science, but specific data on this compound's interaction with biological targets such as enzymes or receptors is lacking.[5][6] Further research would be required to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

This compound is a well-characterized compound with established chemical and physical properties and a defined synthetic route. This technical guide provides a foundational understanding of this molecule for researchers and professionals in the chemical and pharmaceutical sciences. The lack of data on its biological activity and specific structural details from crystallography highlights areas for future investigation, which could uncover novel applications for this compound.

References

IUPAC name and CAS number for 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4-Dibromoanisole

This technical guide provides comprehensive information on this compound, including its chemical identifiers, physical properties, synthesis protocols, and its role as a synthetic intermediate in research and drug development.

Chemical Identification

IUPAC Name: 1,2-dibromo-4-methoxybenzene[1]

CAS Number: 62415-74-1[1][2][3]

Synonyms: this compound, 1,2-Dibromo-4-methoxybenzene, 3,4-Dibromophenyl methyl ether[1][3]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₆Br₂OPubChem[1]
Molecular Weight265.93 g/mol PubChem[1]
Monoisotopic Mass263.87854 DaPubChem[1]
XLogP33.3Computed by XLogP3 3.0 (PubChem)[1]
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.6.11 (PubChem)[1]
Hydrogen Bond Acceptor Count1Computed by Cactvs 3.4.6.11 (PubChem)[1]
Rotatable Bond Count1Computed by Cactvs 3.4.6.11 (PubChem)[1]
Exact Mass265.87649 DaComputed by PubChem 2.1[1]
Topological Polar Surface Area9.2 ŲComputed by Cactvs 3.4.6.11 (PubChem)[1]
Heavy Atom Count10Computed by PubChem[1]
SolubilityVery slightly soluble (0.24 g/L at 25°C)Guidechem[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of m-bromoanisole.[2]

Materials:

  • m-Bromoanisole (0.2 mmol)

  • N-bromosuccinimide (NBS) (1.5 eq., 0.3 mmol)

  • Catalyst (10 mol%, 0.02 mmol)

  • Acetonitrile (CH₃CN) (1.0 mL)

  • Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) aqueous solution

  • Ethyl acetate (B1210297)

  • Saturated saline solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether/dichloromethane (5:1, v/v)

Procedure:

  • To a reaction tube, sequentially add N-bromosuccinimide (NBS), the catalyst, and acetonitrile.[2]

  • Add m-bromoanisole to the reaction mixture.[2]

  • Stir the mixture at room temperature for 12 hours, protected from light.[2]

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (2 mL).[2]

  • Extract the mixture with ethyl acetate (3 x 5 mL).[2]

  • Combine the organic phases and wash with saturated saline solution (10 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate and filter.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the residue by flash chromatography on a silica (B1680970) gel column using a petroleum ether/dichloromethane (5:1, v/v) eluent to yield the final product, this compound.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 m-Bromoanisole P1 Mix and stir at RT for 12h (no light) R1->P1 R2 N-Bromosuccinimide (NBS) R2->P1 R3 Catalyst R3->P1 R4 Acetonitrile R4->P1 P2 Quench with Na2S2O3 (aq) P1->P2 P3 Extract with Ethyl Acetate P2->P3 P4 Wash with Saline P3->P4 P5 Dry with Na2SO4 P4->P5 P6 Concentrate P5->P6 PU1 Flash Chromatography (Silica Gel) P6->PU1 FP This compound PU1->FP

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

This compound is not typically used for its direct biological activity but serves as a versatile starting material for synthesizing more complex, biologically active molecules. Its bromine atoms are suitable for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds for drug discovery.

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Diverse Functionalized Intermediates B->C D Synthesis of Complex Active Pharmaceutical Ingredients (APIs) C->D E Drug Candidates D->E

Caption: Role of this compound as a building block in drug discovery.

References

Synthesis of 3,4-Dibromoanisole from m-Bromoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4-dibromoanisole from m-bromoanisole, a key transformation in the preparation of substituted aromatic compounds utilized in pharmaceutical and materials science research. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic rationale for the observed regioselectivity.

Reaction Overview and Mechanism

The synthesis of this compound from m-bromoanisole is achieved through an electrophilic aromatic substitution reaction. The starting material, m-bromoanisole, possesses two substituents on the benzene (B151609) ring: a methoxy (B1213986) group (-OCH₃) and a bromine atom (-Br). The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the bromine atom is a deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.

The regiochemical outcome of the bromination is determined by the interplay of the directing effects of these two groups. The strongly activating methoxy group primarily dictates the position of the incoming electrophile. The positions ortho (C2 and C6) and para (C4) to the methoxy group are electronically enriched. The existing bromine at the C3 position sterically hinders the C2 position. Therefore, the incoming bromine electrophile is directed to the C4 and C6 positions. The formation of this compound indicates a preferential substitution at the C4 position, which is para to the methoxy group and ortho to the bromine atom.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as acetonitrile (B52724).[1] A catalyst may also be employed to enhance the reaction rate and selectivity.

Reaction Pathway Diagram

reaction_pathway start m-Bromoanisole reagents + NBS (Acetonitrile, Catalyst) start->reagents intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Electrophilic Attack product This compound intermediate->product - H+

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
m-BromoanisoleC₇H₇BrO187.04Colorless to light yellow liquid2398-37-0
N-BromosuccinimideC₄H₄BrNO₂177.98White to off-white crystalline solid128-08-5
This compoundC₇H₆Br₂O265.93Off-white to pale yellow solid62415-74-1[1][2]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Predicted shifts based on analogous structures: δ ~7.6 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~3.8 (s, 3H)
¹³C NMR Predicted shifts based on analogous structures: δ ~158, ~135, ~133, ~117, ~115, ~114, ~56
IR (Infrared) Characteristic peaks: Aromatic C-H stretching, C-O stretching, C-Br stretching
MS (Mass Spec) m/z: 266 (M+), 268 (M+2), 270 (M+4) in characteristic isotopic pattern for two bromine atoms

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from m-bromoanisole using N-bromosuccinimide.[1]

Materials and Reagents:
Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add m-bromoanisole (0.2 mmol).

  • Addition of Reagents: Sequentially add acetonitrile (1.0 mL), the catalyst (0.02 mmol, 10 mol%), and N-bromosuccinimide (0.3 mmol, 1.5 eq.).[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.[1] The reaction should be protected from light.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (2 mL) to neutralize any unreacted NBS.[1]

    • Extract the aqueous mixture with ethyl acetate (3 x 5 mL).[1]

    • Combine the organic layers and wash with saturated brine solution (10 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) as the eluent to afford pure this compound.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine m-bromoanisole, acetonitrile, and catalyst B Add N-bromosuccinimide A->B C Stir at room temperature for 12 hours (in dark) B->C D Quench with aq. Na₂S₂O₃ C->D E Extract with ethyl acetate D->E F Wash with brine E->F G Dry with Na₂SO₄ F->G H Filter and concentrate G->H I Column chromatography H->I J Characterize product (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic aromatic substitution (EAS) mechanism of anisole (B1667542) (methoxybenzene). It covers the theoretical underpinnings of the methoxy (B1213986) group's influence on the aromatic ring's reactivity and regioselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles: The Activating and Directing Effects of the Methoxy Group

Anisole is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609).[1][2] This heightened reactivity is attributed to the electron-donating nature of the methoxy (-OCH₃) group, which enhances the nucleophilicity of the benzene ring.[1][2][3][4] This influence is a combination of two electronic effects:

  • Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3][5][6] This donation of electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures of anisole.[7][8] This increased electron density at the ortho and para carbons makes them preferential sites for electrophilic attack.[5][7]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.[9]

While the inductive effect is deactivating, the resonance effect is significantly stronger and dominates the overall character of the methoxy group, leading to a net activation of the ring.[2][9] The resonance effect's targeted electron enrichment of the ortho and para positions makes the methoxy group a potent ortho, para-director.[1][8][10][11]

The stability of the carbocation intermediate, known as the arenium ion or sigma complex, formed during the substitution process is key to understanding this directing effect.[7][12] When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the methoxy group.[6] This allows the oxygen atom to participate directly in stabilizing the positive charge through resonance, a stabilization that is not possible if the attack occurs at the meta position.[2][6] Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially.[2]

G

Quantitative Data on Isomer Distribution

The regioselectivity of EAS reactions on anisole is highly dependent on the specific reaction and its conditions. The para isomer is often the major product, primarily due to the steric hindrance of the methoxy group at the ortho positions.[11]

ReactionReagentsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
Nitration Conc. HNO₃, Conc. H₂SO₄~30-40<2~60-70
Nitration HNO₃, Acetic Anhydride~70<1~30
Bromination Br₂ in Acetic Acid~10Trace~90
Acylation CH₃COCl, AlCl₃~2Trace~98

Note: Isomer ratios are approximate and can vary based on specific reaction conditions such as temperature, solvent, and catalyst.[11][13][14][15][16][17]

Detailed Experimental Protocols

The following sections provide standardized protocols for key electrophilic aromatic substitution reactions of anisole.

Objective: To synthesize a mixture of ortho- and para-nitroanisole.

Methodology:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring.[18] Maintain the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 10.8 g (0.1 mol) of anisole in 20 mL of a suitable solvent like acetic acid. Cool this mixture to 0°C in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the anisole solution over 30-45 minutes, ensuring the reaction temperature does not exceed 5°C.[18]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.[19] The solid product mixture will precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: The isomers can be separated by fractional crystallization or column chromatography, utilizing the different polarities and solubilities of the ortho and para products.

Objective: To synthesize predominantly para-bromoanisole.

Methodology:

  • Reaction Setup: Dissolve 10.8 g (0.1 mol) of anisole in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[20] Cool the flask in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, maintaining the temperature below 10°C.[20]

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for one hour.[20]

  • Work-up: Pour the reaction mixture into 250 mL of cold water. To decolorize the solution and remove excess bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.[20]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 50 mL).[20]

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization or distillation.[20]

Objective: To synthesize predominantly para-methoxyacetophenone.

Methodology:

  • Reaction Setup: Assemble a dry three-necked flask with a stirrer, reflux condenser (with a gas trap), and a dropping funnel.[21] Add 14.7 g (0.11 mol) of anhydrous aluminum chloride to the flask, followed by 50 mL of an anhydrous solvent like dichloromethane.[21][22] Cool the suspension to 0°C in an ice bath.

  • Reagent Preparation: In the dropping funnel, place a solution of 7.8 g (0.1 mol) of acetyl chloride in 20 mL of dichloromethane.[22]

  • Acylium Ion Formation: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.[21]

  • Addition of Anisole: After the initial addition, add a solution of 10.8 g (0.1 mol) of anisole in 20 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5°C.[21]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 30 minutes.[21]

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[21][22][23] This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).[22]

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[21] Dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting product can be purified by recrystallization from a suitable solvent like ethanol.

G

Conclusion

The electrophilic aromatic substitution of anisole is a cornerstone reaction in organic synthesis, exemplifying the principles of substituent effects on aromatic systems. The powerful activating and ortho, para-directing nature of the methoxy group makes anisole a highly valuable substrate for the synthesis of a wide range of substituted aromatic compounds. A thorough understanding of the underlying mechanisms, regiochemical outcomes, and experimental parameters is critical for researchers and professionals in the field of chemical synthesis and drug development to effectively utilize this versatile molecule.

References

The Methoxy Group: A Titled Guide to Directing Bromination in Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the methoxy (B1213986) group in the electrophilic bromination of anisole (B1667542). Anisole, or methoxybenzene, serves as a classic model for understanding the influence of activating substituents on the regioselectivity of electrophilic aromatic substitution reactions. The principles elucidated here are fundamental to the synthesis of a wide array of pharmaceutical compounds and fine chemicals.

The Activating and Directing Influence of the Methoxy Group

The methoxy (-OCH₃) group is a potent activating group in electrophilic aromatic substitution. It significantly increases the rate of reaction compared to unsubstituted benzene (B151609). This activation arises from the interplay of two electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by an electrophile. This effect is most pronounced at the ortho and para positions.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect. However, the resonance effect is significantly stronger than the inductive effect, leading to an overall activation of the ring.

The strong resonance effect not only activates the ring but also directs the incoming electrophile, in this case, bromine, to the electron-rich ortho and para positions. Attack at these positions leads to the formation of a more stable carbocation intermediate (an arenium ion or sigma complex), which is resonance-stabilized by the adjacent methoxy group.

Resonance_Activation Anisole Anisole Ortho_Para_Activated Resonance Structures (Increased electron density at ortho and para positions) Anisole->Ortho_Para_Activated +R Effect > -I Effect

Caption: Activating influence of the methoxy group.

Quantitative Analysis of Product Distribution

The regioselectivity of the bromination of anisole is highly dependent on the reaction conditions, including the brominating agent and the solvent. The para isomer is generally the major product due to steric hindrance at the ortho positions from the methoxy group.

Brominating AgentSolventOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Br₂Acetic Acid~10Negligible~90[1][2]
NBSAcetonitrileNot DetectedNot Detected>95 (Exclusive)N/A
Pyridinium (B92312) TribromideAcetic AcidMinorNegligibleMajorN/A

Reaction Mechanism

The electrophilic bromination of anisole proceeds through a well-established multi-step mechanism:

  • Generation of the Electrophile: The brominating agent provides the electrophilic bromine species (Br⁺). In the case of Br₂, a Lewis acid is often used to polarize the Br-Br bond, although the highly activated nature of the anisole ring can sometimes render a catalyst unnecessary.

  • Electrophilic Attack: The π electrons of the anisole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.

Bromination_Mechanism Anisole Anisole + Br₂ Sigma_Complex Resonance-Stabilized Sigma Complex (Arenium Ion) Anisole->Sigma_Complex Electrophilic Attack Product Ortho/Para Bromoanisole + HBr Sigma_Complex->Product Deprotonation

Caption: General mechanism of anisole bromination.

The stability of the sigma complex is key to the ortho-, para-directing effect of the methoxy group. When the bromine atom adds to the ortho or para position, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. This is not possible when the attack occurs at the meta position.

Sigma_Complex_Stabilization cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack ortho_attack Attack at ortho position ortho_stabilized Resonance-stabilized sigma complex (charge on oxygen) ortho_attack->ortho_stabilized para_attack Attack at para position para_stabilized Resonance-stabilized sigma complex (charge on oxygen) para_attack->para_stabilized meta_attack Attack at meta position meta_destabilized Less stable sigma complex meta_attack->meta_destabilized

Caption: Stabilization of the sigma complex.

Experimental Protocols

The choice of brominating agent and reaction conditions allows for the selective synthesis of monobrominated anisole derivatives.

Bromination using Bromine in Acetic Acid

This is a classic and effective method for the bromination of activated aromatic rings.

Materials:

  • Anisole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bisulfite Solution

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, stir bar, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a dropping funnel, prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water.

  • Quench the excess bromine by adding saturated sodium bisulfite solution dropwise until the orange color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to separate the ortho and para isomers.

Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

NBS is a milder and more selective brominating agent, often favoring the para isomer to a greater extent.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (dry)

  • Water

  • Extraction solvent (e.g., ethyl acetate)

  • Round-bottom flask, stir bar

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 equivalent) in dry acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water to dissolve the succinimide (B58015) byproduct.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which is predominantly the para-isomer.

Bromination using Pyridinium Tribromide in Acetic Acid

Pyridinium tribromide is a solid, safer alternative to liquid bromine.

Materials:

  • Anisole

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • Water

  • Sodium Bisulfite Solution

  • Extraction solvent

  • Round-bottom flask, stir bar

Procedure:

  • To a stirred solution of anisole (1.0 equivalent) in glacial acetic acid in a round-bottom flask, add pyridinium tribromide (1.0 equivalent) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water.

  • If any color from excess bromine persists, add a few drops of sodium bisulfite solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Experimental_Workflow cluster_br2 Method A: Br₂ in Acetic Acid cluster_nbs Method B: NBS in Acetonitrile cluster_pybr3 Method C: Pyridinium Tribromide A1 Dissolve Anisole in Acetic Acid A2 Cool to 0-5°C A1->A2 A3 Add Br₂ solution dropwise A2->A3 A4 Stir at RT A3->A4 Workup Aqueous Workup & Purification A4->Workup B1 Dissolve Anisole in Acetonitrile B2 Cool to 0°C B1->B2 B3 Add NBS portion-wise B2->B3 B4 Stir at 0°C to RT B3->B4 B4->Workup C1 Dissolve Anisole in Acetic Acid C2 Add Pyridinium Tribromide portion-wise C1->C2 C3 Stir at RT C2->C3 C3->Workup

Caption: Comparative experimental workflows.

Conclusion

The methoxy group exerts a powerful activating and ortho-, para-directing influence on the electrophilic bromination of anisole. This is primarily due to its strong electron-donating resonance effect, which stabilizes the arenium ion intermediate formed during the reaction. By carefully selecting the brominating agent and reaction conditions, researchers can achieve high regioselectivity, predominantly favoring the formation of the para-bromoanisole isomer. This understanding is crucial for the rational design and execution of synthetic routes in pharmaceutical and chemical research.

References

Commercial Suppliers and Pricing for 3,4-Dibromoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers, pricing, and key chemical data for 3,4-Dibromoanisole (CAS No. 62415-74-1). Additionally, it outlines a representative synthetic protocol and a common cross-coupling application, complete with detailed experimental procedures and workflow diagrams.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing is subject to change and depends on the purity and quantity required. Below is a summary of representative commercial suppliers and their listed prices.

SupplierQuantityPurityPrice (USD)
Abound1g99%$12.00[1]
5g99%$17.00[1]
25g99%$49.00[1]
100g99%$168.00[1]
MySkinRecipes25g95%~$82.50 (฿2,700.00)[2]
100g95%~$282.80 (฿9,250.00)[2]
500g95%~$914.00 (฿29,900.00)[2]
AccuStandard1 mL50 µg/mL in Methanol$45.00[3]
Sigma-Aldrich-98%Price available upon login[4]
ChemicalBookVariousVariousInquiry required[5][6]

Note: Prices are approximate and may vary. It is recommended to consult the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of a Dibromoanisole Derivative: A Representative Protocol

While a specific protocol for the synthesis of this compound was not found in the immediate search, a reliable method for a closely related compound, 2,4-Dibromoanisole, via Williamson ether synthesis is available and can be adapted.[7] This reaction involves the methylation of the corresponding dibromophenol.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add finely ground anhydrous potassium carbonate (3.0-4.0 eq) to the solution.

  • Methylation: Stir the suspension and add methyl iodide (2.0-3.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated to reflux to ensure completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: To the residue, add distilled water and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[7]

Application in Cross-Coupling: Suzuki-Miyaura Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To a flame-dried flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Stir the reaction mixture at the appropriate temperature (often elevated, e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[8]

Visualizing Workflows and Pathways

To aid in the conceptualization of the procurement and experimental processes, the following diagrams have been generated using Graphviz.

cluster_procurement Supplier Selection Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Compare Pricing Compare Pricing Search Suppliers->Compare Pricing Assess Purity Assess Purity Search Suppliers->Assess Purity Select Supplier Select Supplier Compare Pricing->Select Supplier Assess Purity->Select Supplier Purchase Reagent Purchase Reagent Select Supplier->Purchase Reagent cluster_synthesis Suzuki-Miyaura Coupling Experimental Workflow Reagent Prep Reagent Prep Reaction Setup Reaction Setup Reagent Prep->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reaction Reaction Inert Atmosphere->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

References

Fundamental reactivity of dibrominated benzene rings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of Dibrominated Benzene (B151609) Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrominated benzene rings are a class of aromatic compounds featuring two bromine atoms attached to a central benzene core. The three structural isomers—1,2-dibromobenzene (ortho), 1,3-dibromobenzene (B47543) (meta), and 1,4-dibromobenzene (B42075) (para)—serve as versatile and indispensable building blocks in organic synthesis.[1][2] Their utility in the production of pharmaceuticals, agrochemicals, and advanced materials stems from the unique reactivity conferred by the bromine substituents.[1][3] The positions of the bromine atoms on the benzene ring significantly influence the molecule's symmetry, stability, and electronic properties, thereby dictating its reactivity in key chemical transformations.[1] This guide provides a comprehensive overview of the fundamental reactivity of these isomers, focusing on pivotal reaction classes, quantitative data, and detailed experimental protocols.

Core Reactivity Principles

The reactivity of dibromobenzenes is governed by the interplay of inductive and resonance effects of the bromine atoms. Bromine is an electronegative halogen that deactivates the benzene ring towards electrophilic attack through a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic system via the resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. When two bromine atoms are present, their combined effects determine the regiochemical outcome of reactions.

  • 1,2-Dibromobenzene (ortho-): Possesses a non-linear structure. The adjacent bromine atoms create a distinct electronic and steric environment.

  • 1,3-Dibromobenzene (meta-): This isomer is less symmetrical. The bromine atoms direct incoming electrophiles to the C4 and C6 positions (ortho to one Br and para to the other) and to the C2 position (ortho to both).

  • 1,4-Dibromobenzene (para-): This highly symmetrical and stable isomer is often less reactive than its counterparts.[1] It is a crystalline solid with a higher melting point (87 °C) compared to the ortho (7.1 °C) and meta (-7.0 °C) isomers.[4][5]

Key Reaction Classes

Dibromobenzenes are key substrates for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an aryl halide.[6][7] For dibromobenzenes, this allows for stepwise or double coupling to construct complex biaryl and terphenyl structures.

Reactivity and Regioselectivity: The regioselectivity of Suzuki couplings with non-symmetrical dibromobenzenes is often governed by steric and electronic factors.[8] However, research has shown that coordinating functional groups, such as a proximal alkene, can dramatically influence the reaction outcome.[8][9] The alkene group can coordinate to the palladium catalyst, slowing the rate of oxidative addition at the adjacent C-Br bond and allowing for selective reaction at the more distant bromine atom.[8][9] This effect provides a predictable method for controlling regioselectivity independent of traditional steric or electronic arguments.[8]

// Nodes A [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)L2-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ar-Pd(II)L2-R", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout ArBr [label="Ar-Br", shape=plaintext, fontcolor="#202124"]; R_BOH2 [label="R-B(OH)2\n(Base)", shape=plaintext, fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; ArBr -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; R_BOH2 -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; F -> A [label=" Catalyst\nRegeneration", color="#5F6368", style=dashed]; } caption: "Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Quantitative Data for Suzuki-Miyaura Coupling

SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Product(s)Yield (%)Ref
1,4-DibromobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)80-4-Bromobiphenyl / BiphenylVaries[10]
1-Bromo-4-(but-3-en-1-yl)-2,3-difluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10018Mono-coupled product70[8]
3,4-DibromostyrenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10018Mono-coupled (at C4)71[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [10][11]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromobenzene substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for di-coupling), and a base such as K₂CO₃ (2.0-4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a phosphine (B1218219) ligand like PPh₃ (2-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base or simply water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (4-24 hours), monitoring progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

This reaction forms carbon-nitrogen bonds, coupling aryl halides with amines. It is a critical tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. For dibromobenzenes, this can lead to mono- or di-aminated products.

Detailed Experimental Protocol: Buchwald-Hartwig Amination [11]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the dibromobenzene (1.0 equiv.), the desired amine (2.2-2.5 equiv. for di-amination), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, BINAP) (2-4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (3.0-4.0 equiv.). Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to the Suzuki coupling, followed by purification via column chromatography.

Electrophilic Aromatic Substitution

While the benzene ring is deactivated by the bromine atoms, electrophilic substitution reactions like nitration can proceed, with the regiochemical outcome dictated by the combined directing effects of the two halogens.

Nitration: The reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring.

  • o-Dibromobenzene: Mononitration yields two primary products, with substitution occurring at the positions para to each bromine atom.[12]

  • m-Dibromobenzene: Mononitration yields products from substitution at the C2, C4, and C6 positions.

  • p-Dibromobenzene: The four available positions are equivalent, leading to a single mononitration product.

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// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Ortho [color="#5F6368"]; Reaction -> Meta [color="#5F6368"]; Reaction -> Para [color="#5F6368"]; Ortho -> Ortho_Prod [label=" forms", color="#5F6368"]; Meta -> Meta_Prod [label=" forms", color="#5F6368"]; Para -> Para_Prod [label=" forms", color="#5F6368"]; } caption: "Figure 2: Logical flow of mononitration products from dibromobenzene isomers."

Metal-Halogen Exchange and Grignard Formation

The C-Br bonds in dibromobenzenes are susceptible to metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), to form reactive aryllithium species. Alternatively, reaction with magnesium metal can form Grignard reagents. These organometallic intermediates can then be quenched with a wide range of electrophiles to install new functional groups. For 1,4-dibromobenzene, treatment with two equivalents of butyllithium (B86547) results in a double metal-halogen exchange.[13]

Detailed Experimental Protocol: Lithiation and Quench

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromobenzene (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.0-1.1 equiv. for mono-lithiation) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the product using column chromatography or distillation.

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// Edges Setup -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } caption: "Figure 3: General experimental workflow for cross-coupling reactions."

Conclusion

The dibrominated benzenes are a family of compounds whose reactivity is subtly yet powerfully controlled by the positioning of their two bromine atoms. While foundational principles of electrophilic aromatic substitution are important, their modern utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions. An understanding of the factors governing regioselectivity—from classical steric and electronic effects to more nuanced coordinative interactions—is paramount for their strategic application in the synthesis of complex organic molecules. The protocols and data presented herein provide a technical foundation for researchers to effectively harness the synthetic potential of these critical chemical building blocks.

References

The Synthetic Versatility of Organobromine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Introduction to the Role of Organobromine Compounds in Modern Organic Synthesis, Drug Discovery, and Biological Processes.

Organobromine compounds, organic molecules containing a carbon-bromine bond, are pivotal intermediates in a vast array of chemical transformations. Their unique reactivity, characterized by the moderate bond strength and good leaving group ability of the bromide atom, renders them indispensable tools for chemists in research, industrial applications, and particularly in the intricate world of drug development. This technical guide provides an in-depth exploration of the synthesis of organobromine compounds, their applications, and their role in complex biological and synthetic workflows, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The introduction of a bromine atom into an organic framework can be achieved through a variety of robust and well-established synthetic methods. The choice of method is dictated by the nature of the starting material, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

From Alcohols: Nucleophilic Substitution

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. This is typically achieved by reaction with hydrogen bromide (HBr), often generated in situ from sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄).[1] The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. For primary alcohols, the reaction generally follows an Sₙ2 mechanism, while for tertiary alcohols, an Sₙ1 pathway involving a carbocation intermediate is favored.[2][3]

From Alkenes: Electrophilic Addition and Allylic Bromination

Alkenes serve as versatile precursors for various organobromine compounds. The direct addition of bromine (Br₂) across the double bond yields vicinal dibromides, proceeding through a cyclic bromonium ion intermediate which results in anti-addition of the two bromine atoms.[4][5]

For the specific introduction of a bromine atom at the position adjacent to a double bond (the allylic position), N-bromosuccinimide (NBS) is the reagent of choice.[6][7] This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator.[8][9] The low concentration of Br₂ generated in situ from the reaction of NBS with trace amounts of HBr favors allylic substitution over competing electrophilic addition to the double bond.[6]

From Alkanes: Free-Radical Bromination

Alkanes, being generally unreactive, can undergo bromination through a free-radical substitution pathway.[10] This reaction is initiated by UV light or heat, which causes the homolytic cleavage of Br₂ into bromine radicals.[11][12][13] The reaction is highly selective, with tertiary hydrogens being substituted much more readily than secondary or primary hydrogens, due to the relative stability of the resulting free radicals.[10]

Aromatic Bromination: Electrophilic Aromatic Substitution

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically involves treating the aromatic compound with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. The regioselectivity of the reaction is governed by the nature of the substituents already present on the aromatic ring.

From Arylamines: The Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the synthesis of aryl bromides from aryl amines.[3] The process involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by treatment with a copper(I) bromide (CuBr) salt.[3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism and is particularly useful for introducing bromine into positions that are not easily accessible through direct electrophilic bromination.[3]

Quantitative Data on Synthetic Methods

The efficiency of these bromination reactions is highly dependent on the substrate and reaction conditions. The following tables summarize typical yields for the aforementioned key synthetic transformations.

Starting MaterialReagent(s)Product TypeYield (%)Reference(s)
Primary/Secondary AlcoholsNaBr, H₂SO₄, H₂OAlkyl Bromide70-95[1]
Tertiary AlcoholsHBrAlkyl Bromide>90[3]
AlkenesBr₂ in CCl₄Vicinal DibromideHigh[4][5]
Alkenes (with allylic H)NBS, light/initiator, CCl₄Allylic BromideModerate to High[6][7][8]
Alkanes (with 3° H)Br₂, UV lightTertiary Alkyl BromideSelective, High[10][11]
Activated ArenesBr₂Aryl Bromide80-95[2]
Deactivated ArenesBr₂, FeBr₃Aryl Bromide60-85[2]
Aryl Amines1. NaNO₂, HBr; 2. CuBrAryl Bromide70-95

Table 1: Typical Yields for Common Bromination Reactions.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. Below are representative protocols for the key synthetic methods discussed.

Protocol 1: Synthesis of 1-Bromopropane from 1-Propanol (B7761284)

Materials:

  • Sodium bromide (NaBr)

  • 1-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • 250 mL two-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place 69.0 g of anhydrous sodium bromide in a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[1]

  • Add 50 mL of water and 37.5 mL of 1-propanol to the flask and begin stirring.[1]

  • Once a homogeneous solution is obtained, slowly add 50 mL of concentrated sulfuric acid through a dropping funnel. The addition should be controlled to maintain a calm boil.[1]

  • After the addition is complete, maintain the mixture at reflux for 20 minutes.[1]

  • Allow the reaction mixture to cool to room temperature while continuing to stir.

  • Set up the apparatus for distillation and collect the distillate that comes over up to a vapor temperature of 95 °C.[1]

  • Wash the cloudy distillate with 20 mL of a dilute (3%) NaCl solution to remove any unreacted alcohol.[1]

  • Separate the organic layer and wash it twice with 10 mL portions of concentrated sulfuric acid to remove any ether byproducts.[1]

  • Dry the organic layer with a small amount of anhydrous magnesium sulfate (B86663) and add a small amount of calcium carbonate to neutralize any remaining acid.[1]

  • Perform a final distillation to obtain pure 1-bromopropane. The expected yield is approximately 70%.[1]

Protocol 2: Electrophilic Bromination of Anisole (B1667542)

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (B52724)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve anisole in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to afford 4-bromoanisole (B123540) in high yield (typically >95%).[10]

Protocol 3: Sandmeyer Reaction for the Synthesis of an Aryl Bromide

Materials:

  • Aryl amine (e.g., 4-fluoroaniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Beakers

  • Ice bath

  • Stirring plate

Procedure:

  • Diazotization: Dissolve the aryl amine in aqueous HBr in a beaker and cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in aqueous HBr. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dilute sodium hydroxide (B78521) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude aryl bromide by distillation or column chromatography. Yields for this reaction are generally high.

Visualization of Pathways and Workflows

Understanding the complex interplay of molecules in biological and synthetic systems is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key processes involving organobromine compounds.

Logical Relationships in Organobromine Synthesis

The synthesis of organobromine compounds can be approached from various classes of organic starting materials, each requiring a specific set of reagents and reaction conditions.

G cluster_start Starting Materials cluster_product Organobromine Products Alkane Alkane AlkylBromide Alkyl Bromide Alkane->AlkylBromide Radical Bromination Alkene Alkene Alkene->AlkylBromide Allylic Bromination Alcohol Alcohol Alcohol->AlkylBromide Nucleophilic Substitution Arene Arene ArylBromide Aryl Bromide Arene->ArylBromide Electrophilic Substitution ArylAmine Aryl Amine ArylAmine->ArylBromide Sandmeyer Reaction

Caption: Key synthetic routes to alkyl and aryl bromides.

Experimental Workflow for a Typical Bromination Reaction

The following diagram outlines a standard workflow for performing a bromination reaction in a research laboratory, from the initial setup to the final characterization of the product.

G A Reaction Setup (Glassware, Reagents) B Reaction (Heating/Cooling, Stirring) A->B C Workup (Quenching, Extraction) B->C D Purification (Chromatography/Distillation) C->D E Characterization (NMR, MS, etc.) D->E F Pure Organobromine Product E->F

Caption: A generalized experimental workflow for organic synthesis.

Biological Pathway: The Role of Bromide in Collagen IV Assembly

Recent discoveries have highlighted the essential role of the element bromine in biological systems. Specifically, bromide ions are a crucial cofactor for the enzyme peroxidasin, which catalyzes the formation of sulfilimine cross-links in collagen IV scaffolds, a critical process for tissue development and architecture.[6]

Caption: Bromide's essential role in peroxidasin-catalyzed collagen IV cross-linking.

Case Study in Drug Development: Vemurafenib (B611658)

The strategic incorporation of bromine atoms is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A prominent example is Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated protein kinase used in the treatment of melanoma. The synthesis of Vemurafenib relies on key organobromine intermediates.

One of the core building blocks of Vemurafenib is a substituted 7-azaindole (B17877) ring system.[6][7] The synthesis of this core often starts from 5-bromo-7-azaindole, where the bromine atom serves as a handle for subsequent cross-coupling reactions, such as the Suzuki coupling, to build the complex molecular architecture of the final drug.[2][8][9] Additionally, another key intermediate in some synthetic routes is N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide, which is constructed from 3-bromo-2,4-difluoroaniline.[5] These examples underscore the critical role of organobromine compounds as versatile intermediates in the synthesis of life-saving medicines.

Conclusion

Organobromine compounds are more than just synthetic intermediates; they are enabling molecules that open up a vast chemical space for exploration. From fundamental laboratory transformations to their role in complex biological processes and the synthesis of blockbuster drugs, the chemistry of the carbon-bromine bond continues to be a cornerstone of modern chemical science. A thorough understanding of the synthetic methods for their preparation, as detailed in this guide, is essential for any researcher, scientist, or drug development professional aiming to innovate in the molecular sciences. The continued development of new and more efficient bromination techniques will undoubtedly lead to further advancements in medicine, materials, and beyond.

References

Methodological & Application

Laboratory synthesis protocol for 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Laboratory Synthesis of 3,4-Dibromoanisole

Introduction

This compound is a halogenated aromatic compound valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a useful building block for introducing a 3,4-dibromophenyl moiety into more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the bromination of m-bromoanisole using N-bromosuccinimide (NBS).

Physicochemical and Safety Data

Proper handling of all chemicals is essential. The key properties and safety information for the target compound, this compound, are summarized below.

PropertyValueReference
IUPAC Name1,2-dibromo-4-methoxybenzene[1]
CAS Number62415-74-1[1]
Molecular FormulaC₇H₆Br₂O[1]
Molecular Weight265.93 g/mol [1]
Physical FormLiquid
Purity (Typical)98%
Signal WordWarning
Hazard StatementsH302, H315, H319, H335

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from m-bromoanisole. The reaction proceeds via an electrophilic aromatic substitution using N-bromosuccinimide as the bromine source.

Reagents and Materials
Reagent/MaterialMolar Equivalent / AmountPurpose
m-Bromoanisole1.0 eq. (0.2 mmol)Starting Material
N-bromosuccinimide (NBS)1.5 eq. (0.3 mmol)Brominating Agent
Catalyst10 mol% (0.02 mmol)Reaction Catalyst
Acetonitrile (B52724) (CH₃CN)1.0 mLSolvent
Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃)2 mLQuenching Agent
Ethyl Acetate (B1210297)3 x 5 mLExtraction Solvent
Saturated Saline (Brine)10 mLWashing Agent
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)As neededDrying Agent
Petroleum Ether / Dichloromethane (5:1, v/v)As neededEluent for Chromatography
Silica (B1680970) GelAs neededStationary Phase

Note: The original protocol does not specify the catalyst used. A common catalyst for such reactions is a Lewis acid or a Brønsted acid.

Methodology

1. Reaction Setup:

  • Sequentially add N-bromosuccinimide (NBS, 1.5 eq., 0.3 mmol), the catalyst (10 mol%, 0.02 mmol), and acetonitrile (1.0 mL) to a reaction tube.[2]

  • Add m-bromoanisole (1.0 eq., 0.2 mmol) to the mixture.[2]

2. Reaction Execution:

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • The reaction should be protected from light.[2]

3. Workup and Extraction:

  • Upon completion, quench the reaction by adding 2 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]

  • Extract the aqueous mixture with ethyl acetate (3 x 5 mL).[2]

  • Combine the organic phases and wash with saturated saline solution (10 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

4. Purification:

  • Filter the mixture through a pad of diatomaceous earth to remove the drying agent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the residue by flash chromatography on a silica gel column using a petroleum ether/dichloromethane (5:1, v/v) mixture as the eluent to afford the pure this compound.[2]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow reagents 1. Reagent Mixing (m-Bromoanisole, NBS, Catalyst, Acetonitrile) reaction 2. Reaction (Stir at RT for 12h, protect from light) reagents->reaction quench 3. Quenching (Add sat. Na₂S₂O₃ solution) reaction->quench extract 4. Extraction (Ethyl Acetate) quench->extract wash_dry 5. Washing & Drying (Brine wash, dry over Na₂SO₄) extract->wash_dry purify 6. Purification (Flash Column Chromatography) wash_dry->purify product Final Product (this compound) purify->product

Caption: A workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for Regioselective Bromination Using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for regioselective bromination in organic synthesis. It is a crystalline solid that is easier and safer to handle than liquid bromine.[1] NBS is predominantly used for allylic and benzylic brominations, as well as for the formation of bromohydrins.[1][2] Its selectivity stems from its ability to provide a low, constant concentration of bromine (Br₂) or bromine radicals (Br•) in the reaction mixture, which minimizes unwanted side reactions like the addition of bromine across double bonds.[1][3][4]

These application notes provide an overview of the primary uses of NBS in regioselective bromination, detailed experimental protocols for key transformations, and a summary of quantitative data to guide reaction optimization.

Key Applications

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

NBS is the reagent of choice for the substitution of a bromine atom for a hydrogen atom at an allylic (a carbon adjacent to a double bond) or benzylic (a carbon adjacent to an aromatic ring) position.[5] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[3][6][7] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV or visible light).[6][8] The selectivity for the allylic or benzylic position is due to the high stability of the resulting allylic or benzylic radical intermediate, which is stabilized by resonance.[4][9]

A key aspect of the Wohl-Ziegler reaction is the maintenance of a very low concentration of Br₂ and HBr.[7] NBS serves as a source of Br₂, which is generated in situ from the reaction of NBS with HBr produced during the propagation step.[9][10] This low concentration of Br₂ favors the radical substitution pathway and suppresses competitive electrophilic addition to the double bond.[5]

Bromohydrin Formation

In the presence of water or other nucleophilic solvents, NBS reacts with alkenes to form bromohydrins.[1][2] This reaction proceeds through an ionic mechanism involving the formation of a bromonium ion intermediate.[1] The alkene attacks the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion. Subsequent attack by water, acting as a nucleophile, opens the ring to yield a bromohydrin with anti stereochemistry.[11] The reaction generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.

Data Presentation

The following tables summarize quantitative data for various NBS bromination reactions, providing insights into yields and regioselectivity.

Table 1: Allylic Bromination of Acyclic Alkenes
SubstrateMajor Product(s)Product Ratio (%)SolventYield (%)Reference
1-Hexene1-Bromo-2-hexene (E/Z) and 3-Bromo-1-hexene56 : 10Cyclohexane-[12]
trans-2-Hexene4-Bromo-2-hexene and 2-Bromo-3-hexene50 : 32Cyclohexane-[12]
3-Hexene4-Bromo-2-hexene and 2-Bromo-3-hexene58 : 41Cyclohexane-[12]
2-Heptene4-Bromo-2-heptene-CCl₄-[6]
Table 2: Benzylic Bromination of Substituted Toluenes in Continuous Flow
SubstrateProductConversion (%)Selectivity (%)Yield (%)Reference
4-tert-Butyltoluene1-(Bromomethyl)-4-tert-butylbenzene>999991[13]
4-Nitrotoluene1-(Bromomethyl)-4-nitrobenzene909981[13]
4-Chlorotoluene1-(Bromomethyl)-4-chlorobenzene989587[13]
TolueneBenzyl bromide>999690[13]
Mesitylene1,3-Dimethyl-5-(bromomethyl)benzene>999994[13]
Phenylacetone1-Bromo-3-phenylpropan-2-one>999995[13]

Conditions: Substrate (5 mmol), NBS (1.05 equiv), MeCN (0.5 M), visible light irradiation in a continuous flow reactor.[13]

Table 3: Bromohydrin Formation
SubstrateProductSolvent SystemYield (%)Reference
Styrene2-Bromo-1-phenylethanolWater70[14]
α-Methylstyrene2-Bromo-1-phenylpropan-1-olAcetone/Water-[15]
Cyclohexene2-Bromocyclohexan-1-ol50% aq. DMSO-[11]

Mandatory Visualization

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration Initiator Initiator (AIBN or BPO) Radical_Initiator 2 R• Initiator->Radical_Initiator Heat or Light Br_Radical Br• Allylic_H Allylic/Benzylic Substrate (R-H) HBr HBr Allylic_Radical Allylic/Benzylic Radical (R•) Allylic_H->Allylic_Radical + Br• Product Brominated Product (R-Br) Allylic_Radical->Product + Br₂ NBS NBS HBr->NBS reacts with Br2 Br₂ Product->Br_Radical regenerates Succinimide Succinimide NBS->Succinimide + HBr HBr_regen HBr Br2_regen Br₂ Br2_regen->Allylic_Radical supplies

Caption: Mechanism of Wohl-Ziegler Bromination.

Bromohydrin_Formation Alkene Alkene Bromonium_Ion Bromonium Ion (Intermediate) Alkene->Bromonium_Ion + NBS NBS NBS Succinimide Succinimide Protonated_Bromohydrin Protonated Bromohydrin Bromonium_Ion->Protonated_Bromohydrin + H₂O Water H₂O (Nucleophile) Bromohydrin Bromohydrin Protonated_Bromohydrin->Bromohydrin - H⁺

Caption: Mechanism of Bromohydrin Formation.

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction under Initiation Conditions (Heat/Light) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Succinimide Cooling->Filtration Workup Aqueous Workup (Wash with NaHCO₃, Na₂S₂O₃, Brine) Filtration->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Product (Distillation or Chromatography) Concentration->Purification End End: Isolated Product Purification->End

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,4-dibromoanisole as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective mono- or di-arylation, providing access to a diverse range of substituted biaryl and teraryl compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide.[1][3][4] this compound presents an interesting substrate for such reactions due to the presence of two bromine atoms with potentially different reactivities, allowing for stepwise or double functionalization.

The methoxy (B1213986) group (-OCH₃) is a moderately activating, ortho-, para-directing group. In this compound, the bromine at the 4-position is para to the methoxy group, while the bromine at the 3-position is meta. This electronic difference can influence the relative reactivity of the two C-Br bonds in the initial oxidative addition step of the catalytic cycle. However, steric factors can also play a significant role, and in some cases, this compound has been observed to show limited regioselectivity, leading to a mixture of mono-arylated products under certain conditions. Careful selection of reaction parameters is therefore crucial to achieve the desired outcome.

Reaction Schematics

The Suzuki cross-coupling of this compound can proceed via two main pathways: mono-arylation to yield 3-bromo-4-arylanisole or 4-bromo-3-arylanisole, and a subsequent or direct di-arylation to form 3,4-diarylanisole.

Mono-Arylation

sub This compound prod1 3-Bromo-4-arylanisole sub->prod1 Pd Catalyst, Base, Solvent prod2 4-Bromo-3-arylanisole sub->prod2 Pd Catalyst, Base, Solvent ba1 Arylboronic Acid (1 eq.) sub This compound prod 3,4-Diarylanisole sub->prod Pd Catalyst, Base, Solvent ba2 Arylboronic Acid (2 eq.) Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L₂-Ar' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Arylated Anisole (Ar-Ar') pd2_boronate->product sub This compound (Ar-Br) sub->pd2_halide boronic Arylboronic Acid (Ar'-B(OH)₂) + Base boronic->pd2_halide Workflow reagents 1. Reagent Preparation (Substrate, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup 5. Workup (Extraction & Washing) monitoring->workup Upon Completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

References

Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed C-N bond formation, widely known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, enabling the versatile construction of arylamines.[1][2][3] This reaction has profound implications in medicinal chemistry and materials science, where the introduction of nitrogen-containing moieties into aromatic scaffolds is a critical step in the development of novel compounds. 3,4-Dibromoanisole is a valuable building block, offering two reactive sites for C-N bond formation, which allows for the synthesis of a diverse array of mono- and di-aminated products. These products can serve as key intermediates for pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed mono- and di-amination of this compound. The methodologies are based on established principles of the Buchwald-Hartwig amination, providing a robust starting point for researchers.[1][2] Due to the limited specific literature data on this compound, the quantitative data presented in the tables are illustrative and based on reactions with structurally similar dihaloarenes. These are intended to provide guidance for experimental design and optimization.

Reaction Principle and Pathway

The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and selectivity (mono- vs. di-amination). Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination Complex->Product Catalyst Regeneration Catalyst Regeneration Ar-Br This compound R2NH Amine Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Illustrative Reaction Outcomes

The following tables provide hypothetical yet representative data for the mono- and di-amination of this compound with various amines. These values are intended to serve as a benchmark for reaction optimization.

Table 1: Illustrative Data for Mono-amination of this compound

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)3-Bromo-4-methoxy-N-phenylanilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285
2Morpholine4-(3-Bromo-4-methoxyphenyl)morpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101892
3n-HexylamineN-(3-Bromo-4-methoxyphenyl)hexan-1-aminePd₂(dba)₃ / BrettPhosLHMDSTHF802478
4BenzylamineN-Benzyl-3-bromo-4-methoxyanilinePd(OAc)₂ / cataCXium ACs₂CO₃Toluene1001688

Table 2: Illustrative Data for Di-amination of this compound

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Aniline4-Methoxy-N¹,N²-diphenylbenzene-1,2-diaminePd₂(dba)₃ / XPhosNaOtBuToluene1102475
2Morpholine4,4'-(4-Methoxy-1,2-phenylene)dimorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1203685
3n-HexylamineN¹,N²-Dihexyl-4-methoxybenzene-1,2-diaminePd₂(dba)₃ / BrettPhosLHMDSTHF904868
4BenzylamineN¹,N²-Dibenzyl-4-methoxybenzene-1,2-diaminePd(OAc)₂ / cataCXium ACs₂CO₃Toluene1103078

Experimental Protocols

The following protocols are generalized procedures for the mono- and di-amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd precatalyst, ligand, and base in a dry Schlenk tube. B Add this compound and amine. A->B C Add anhydrous, degassed solvent. B->C D Seal the tube and heat with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify by column chromatography. H->I

Caption: General experimental workflow for palladium-catalyzed amination.

Protocol 1: Mono-amination of this compound

This protocol is designed to favor the formation of the mono-aminated product by using a slight excess of the amine and controlling the stoichiometry of the reagents.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-aminated product.

Protocol 2: Di-amination of this compound

This protocol is designed to favor the formation of the di-aminated product by using a larger excess of the amine and base.

Materials:

  • This compound

  • Amine (primary or secondary) (2.5 - 3.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (4-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (3.0 - 4.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (2.5-3.0 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to this compound).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to a higher temperature if necessary (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Longer reaction times are generally required for di-amination.

  • Work-up: Follow the work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the di-aminated product.

Conclusion

The palladium-catalyzed C-N bond formation of this compound provides a powerful and flexible strategy for the synthesis of valuable mono- and di-aminated aniline derivatives. The protocols and illustrative data presented herein offer a comprehensive guide for researchers to develop efficient and selective amination reactions. Careful optimization of the catalyst system, base, and reaction conditions is recommended for each specific amine substrate to achieve the desired outcome. The versatility of this methodology opens up numerous possibilities for the creation of novel molecular architectures for applications in drug discovery and materials science.

References

Application of 3,4-Dibromoanisole in Conductive Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Among these, poly(p-phenylene vinylene) (PPV) and its derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The introduction of substituents, such as alkoxy groups, onto the polymer backbone can significantly enhance solubility and tune the electronic and optical properties of the resulting materials.

3,4-Dibromoanisole serves as a potential precursor for the synthesis of methoxy-substituted PPV derivatives. Through a series of functionalization and polymerization steps, this commercially available starting material can be converted into a valuable monomer for the production of poly(2-methoxy-p-phenylenevinylene). This document provides detailed application notes and experimental protocols for the synthesis of this conductive polymer, leveraging the Gilch polymerization route.

Key Experimental Protocols

The synthesis of poly(2-methoxy-p-phenylenevinylene) from a this compound derivative involves two primary stages: the synthesis of a suitable polymerizable monomer and the subsequent polymerization. A crucial step is the introduction of reactive halomethyl groups onto the anisole (B1667542) ring, a common method being chloromethylation.

Protocol 1: Synthesis of 2,5-Bis(chloromethyl)-1-methoxybenzene from a Methoxy-p-xylene derivative

This protocol is adapted from established chloromethylation procedures for anisole derivatives.[1][2][3][4] The starting material for this specific protocol would be 1-methoxy-2,5-dimethylbenzene, which can be conceptually derived from this compound through a suitable cross-coupling reaction to introduce the methyl groups, followed by reduction.

Materials:

  • 1-methoxy-2,5-dimethylbenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 1-methoxy-2,5-dimethylbenzene in dichloromethane.

  • Add a catalytic amount of anhydrous zinc chloride to the solution.

  • While stirring vigorously, add paraformaldehyde to the mixture.

  • Slowly bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2,5-bis(chloromethyl)-1-methoxybenzene by recrystallization or column chromatography.

Protocol 2: Gilch Polymerization of 2,5-Bis(chloromethyl)-1-methoxybenzene

This protocol describes the synthesis of poly(2-methoxy-p-phenylenevinylene) via the Gilch polymerization of the monomer prepared in Protocol 1.[5][6]

Materials:

  • 2,5-Bis(chloromethyl)-1-methoxybenzene (monomer)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Methanol (B129727)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve the monomer, 2,5-bis(chloromethyl)-1-methoxybenzene, in anhydrous THF or 1,4-dioxane.

  • In a separate Schlenk flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution at room temperature over a period of 10-15 minutes.

  • An increase in viscosity and a color change of the reaction mixture should be observed, indicating polymerization.

  • Continue stirring at room temperature for 2-24 hours. The reaction time can be adjusted to control the molecular weight of the polymer.[6]

  • Terminate the polymerization by adding a small amount of a proton source, such as methanol or acetic acid.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer repeatedly with methanol to remove any unreacted monomer, base, and salts.

  • Dry the purified poly(2-methoxy-p-phenylenevinylene) in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

The properties of alkoxy-substituted poly(p-phenylene vinylene)s can vary depending on the specific side chains and the polymerization conditions. The following table summarizes typical ranges for key quantitative data for such polymers.

PropertyTypical Value/RangeReference(s)
Molecular Weight (Mn) 10,000 - 100,000 g/mol [7][8]
Weight-Average Molecular Weight (Mw) 40,000 - 500,000 g/mol [7][9][10]
Polydispersity Index (PDI) 2.0 - 6.0[10][11]
Electrical Conductivity (undoped) 10⁻¹⁰ - 10⁻¹² S/cm[12]
Electrical Conductivity (doped) 10⁻¹ - 266 S/cm (with I₂ or FeCl₃)[12][13]
UV-Vis Absorption (λmax) 490 - 510 nm (in solution)[12]
Photoluminescence Emission (λmax) 540 - 580 nm (in solution)[12]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Monomer_Synthesis 3,4-Dibromoanisole_Derivative 1-Methoxy-2,5-dimethylbenzene (Derived from this compound) Reagents1 Paraformaldehyde, Conc. HCl, ZnCl₂ 3,4-Dibromoanisole_Derivative->Reagents1 Monomer 2,5-Bis(chloromethyl)-1-methoxybenzene Reagents1->Monomer Chloromethylation Gilch_Polymerization Monomer 2,5-Bis(chloromethyl)- 1-methoxybenzene Base Potassium tert-butoxide (t-BuOK) in THF Monomer->Base Polymerization Polymerization (2-24h, RT) Base->Polymerization Initiation Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Purification Filtration & Washing Precipitation->Purification Final_Product Poly(2-methoxy-p-phenylenevinylene) Purification->Final_Product Logical_Relationship cluster_Monomer Monomer Properties cluster_Polymer Polymer Properties Substituent Methoxy Group (Electron-donating) Solubility Enhanced Solubility in Organic Solvents Substituent->Solubility Influences Reactive_Groups Bis(chloromethyl) Groups Polymerization Polymerization Reactive_Groups->Polymerization Enables Conductivity Tunable Electrical Conductivity (upon doping) Optical_Properties Photoluminescence Polymerization->Conductivity Polymerization->Optical_Properties

References

Application Notes and Protocols: 3,4-Dibromoanisole as a Precursor for Novel Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential application of 3,4-dibromoanisole as a precursor for the synthesis of novel brominated flame retardants (BFRs). Due to its aromatic structure and bromine content, this compound presents a viable starting material for creating effective flame retardant additives for various polymeric materials. This application note provides a hypothetical synthetic protocol for a derivative, outlines its theoretical mechanism of action, and presents expected performance data based on established knowledge of similar BFRs. The information herein is intended to serve as a foundational guide for research and development in the field of flame retardant chemistry.

Introduction

Brominated flame retardants are a class of organobromine compounds that are added to combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] They are widely utilized in plastics, textiles, and electronics to meet stringent fire safety standards. The primary mechanism of action for most BFRs involves the release of bromine radicals at elevated temperatures. These radicals interfere with the chain reactions of combustion in the gas phase, effectively quenching the fire.[1]

This compound is a readily available aromatic compound containing two bromine atoms. Its stable aromatic core and the presence of bromine make it an attractive candidate as a precursor for the synthesis of larger, more complex BFRs with tailored properties such as thermal stability and compatibility with various polymer matrices. This document explores a conceptual framework for the utilization of this compound in this capacity.

Proposed Synthesis of a this compound-Based Flame Retardant

A plausible route to a functional flame retardant from this compound involves increasing its molecular weight and bromine content through an etherification reaction. A hypothetical synthesis of 1,2-bis(3,4-dibromophenoxy)ethane is presented below. This symmetrical molecule would be expected to exhibit higher thermal stability compared to its precursor.

Reaction Scheme:

G cluster_0 Demethylation cluster_1 Williamson Ether Synthesis This compound This compound 3,4-Dibromophenol (B166983) 3,4-Dibromophenol This compound->3,4-Dibromophenol HBr or BBr3 FR_Product 1,2-bis(3,4-dibromophenoxy)ethane 3,4-Dibromophenol->FR_Product K2CO3, DMF, Heat Dibromoethane Dibromoethane Dibromoethane->FR_Product

Caption: Proposed synthesis of a flame retardant from this compound.

Experimental Protocol: Synthesis of 1,2-bis(3,4-dibromophenoxy)ethane

Materials:

Procedure:

Step 1: Demethylation of this compound to 3,4-Dibromophenol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.

  • Add hydrobromic acid (excess) or boron tribromide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 3,4-dibromophenol.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 1,2-bis(3,4-dibromophenoxy)ethane

  • To a solution of 3,4-dibromophenol (2 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1,2-bis(3,4-dibromophenoxy)ethane by recrystallization or column chromatography.

Flame Retardancy Mechanism

The flame retardant action of brominated compounds like the proposed 1,2-bis(3,4-dibromophenoxy)ethane is primarily based on a gas-phase radical trapping mechanism.

G Heat Heat Polymer_Decomposition Polymer Decomposition Heat->Polymer_Decomposition BFR_Decomposition BFR Decomposition Heat->BFR_Decomposition Flammable_Gases Flammable Gases Polymer_Decomposition->Flammable_Gases Combustion_Radicals High-Energy Radicals (H•, OH•) Flammable_Gases->Combustion_Radicals Combustion Flame_Propagation Flame Propagation Combustion_Radicals->Flame_Propagation Low_Energy_Radicals Low-Energy Radicals Combustion_Radicals->Low_Energy_Radicals Radical Trapping by Br• Bromine_Radicals Bromine Radicals (Br•) BFR_Decomposition->Bromine_Radicals Inhibition Flame Inhibition Bromine_Radicals->Inhibition Low_Energy_Radicals->Inhibition

Caption: Gas-phase flame retardancy mechanism of brominated flame retardants.

Upon heating, the C-Br bonds in the flame retardant molecule cleave, releasing bromine radicals (Br•) into the gas phase where combustion occurs. These bromine radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion chain reaction. The bromine radicals react with these highly reactive species to form less reactive radicals and HBr. The HBr can also participate in radical scavenging cycles, further inhibiting the combustion process. This interruption of the radical chain reactions ultimately leads to flame suppression.

Expected Performance Data

The following table summarizes the anticipated flame retardant performance of a polymer blend containing the hypothetical 1,2-bis(3,4-dibromophenoxy)ethane. The data is extrapolated from typical values observed for similar aromatic brominated flame retardants in common thermoplastics like High-Impact Polystyrene (HIPS) or Acrylonitrile Butadiene Styrene (ABS).

PropertyTest MethodNeat Polymer (HIPS/ABS)Polymer + 20 wt% FR
Limiting Oxygen Index (LOI) ASTM D286318-20%> 28%
UL-94 Vertical Burn Test ANSI/UL 94No Rating (NR)V-0
Thermogravimetric Analysis (TGA) -
Onset of Decomposition (Td5%)-~380 °C~350 °C
Temperature at Max. Weight Loss-~420 °C~390 °C
Char Yield at 700 °C-< 5%> 10%

Experimental Workflow for Performance Evaluation

G Start Start Synthesis Synthesize FR from This compound Start->Synthesis Characterization Characterize FR (NMR, FT-IR, MS) Synthesis->Characterization Blending Melt Blend FR with Polymer Characterization->Blending Specimen_Prep Prepare Test Specimens (e.g., Injection Molding) Blending->Specimen_Prep Testing Perform Flame Retardancy Tests (LOI, UL-94, TGA) Specimen_Prep->Testing Data_Analysis Analyze and Compare Data Testing->Data_Analysis Conclusion Draw Conclusions on FR Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the flame retardant.

Conclusion

This compound holds promise as a versatile precursor for the development of novel brominated flame retardants. The proposed synthetic pathway via demethylation and subsequent etherification offers a straightforward approach to creating a more thermally stable and effective flame retardant molecule. The expected performance data, based on established principles of BFRs, suggests that derivatives of this compound could significantly enhance the fire safety of various polymeric materials. Further experimental validation is required to confirm these hypotheses and to fully characterize the properties and efficacy of these new compounds. This application note serves as a starting point for researchers to explore the potential of this compound in the design of next-generation flame retardants.

References

Application Notes and Protocols for the Industrial Scale Production of 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoanisole is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its disubstituted aromatic ring provides a versatile scaffold for the introduction of further functional groups. The industrial-scale production of this compound with high purity and yield is crucial for its application in these fields.

This document outlines a proposed two-step industrial synthesis route for this compound, starting from the commercially available precursor, 4-bromophenol (B116583). The process involves the regioselective bromination of 4-bromophenol to yield 3,4-dibromophenol (B166983), followed by the methylation of the phenolic hydroxyl group to afford the final product. This route is favored over the direct dibromination of anisole (B1667542) to avoid the formation of a complex mixture of isomers, which would necessitate challenging and costly purification steps.

Proposed Synthetic Pathway

The proposed two-step synthesis for the industrial production of this compound is illustrated below.

G 4-Bromophenol 4-Bromophenol 3,4-Dibromophenol 3,4-Dibromophenol 4-Bromophenol->3,4-Dibromophenol Step 1: Bromination Reagents: Br2, Solvent This compound This compound 3,4-Dibromophenol->this compound Step 2: Methylation Reagents: Dimethyl Sulfate (B86663), NaOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Industrial Scale Synthesis of 3,4-Dibromophenol

This protocol describes the regioselective bromination of 4-bromophenol to produce 3,4-dibromophenol.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Bromophenol≥99%Major chemical suppliers
Liquid BromineTechnicalMajor chemical suppliers
Dichloromethane (B109758) (DCM)TechnicalMajor chemical suppliers
Sodium bisulfiteTechnicalMajor chemical suppliers
Sodium hydroxide (B78521)TechnicalMajor chemical suppliers
Hydrochloric acidTechnicalMajor chemical suppliers

3.2. Equipment

  • 1000 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel/dosing pump for controlled liquid addition.

  • Scrubber system for bromine and hydrogen bromide vapors.

  • Centrifuge or filtration unit.

  • Industrial vacuum dryer.

3.3. Protocol

  • Charging the Reactor: Charge the 1000 L glass-lined reactor with 100 kg of 4-bromophenol and 400 L of dichloromethane (DCM).

  • Dissolution and Cooling: Start the agitator and stir until the 4-bromophenol is completely dissolved. Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Bromine Addition: Slowly add 93 kg of liquid bromine to the reactor over a period of 4-6 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of 4-bromophenol is complete.

  • Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reactor to quench any unreacted bromine. The disappearance of the red-brown color indicates complete quenching.

  • Work-up:

    • Transfer the reaction mixture to a separation vessel.

    • Wash the organic layer sequentially with water (2 x 200 L) and a 5% sodium bicarbonate solution (200 L).

    • Extract the aqueous layers with DCM (100 L) to recover any dissolved product.

    • Combine the organic layers.

  • Solvent Removal: Distill off the dichloromethane under atmospheric pressure. The recovered DCM can be recycled.

  • Isolation and Drying: The crude 3,4-dibromophenol will remain as an oily or solid residue. Cool the residue and isolate the solid product by centrifugation or filtration. Wash the solid with cold water. Dry the product in a vacuum dryer at 50-60 °C until a constant weight is achieved.

3.4. Quantitative Data (Estimated)

ParameterValue
Starting Material (4-Bromophenol)100 kg
Theoretical Yield of 3,4-Dibromophenol145.6 kg
Estimated Actual Yield 123.8 - 131.0 kg (85-90%)
Estimated Purity (by GC) ≥98%
Estimated Reaction Time 8-12 hours
Step 2: Industrial Scale Synthesis of this compound

This protocol describes the methylation of 3,4-dibromophenol using dimethyl sulfate.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
3,4-Dibromophenol≥98%From Step 1
Dimethyl sulfate (DMS)TechnicalMajor chemical suppliers
Sodium hydroxide (NaOH)TechnicalMajor chemical suppliers
Toluene (B28343)TechnicalMajor chemical suppliers
WaterDeionizedIn-house

4.2. Equipment

  • 1500 L glass-lined or stainless steel reactor with overhead stirring, temperature control, and a reflux condenser.

  • Dosing pump for controlled addition of dimethyl sulfate.

  • Separation vessel.

  • Vacuum distillation unit.

4.3. Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge Reactor Charge 3,4-Dibromophenol, Toluene, and Water Prepare NaOH Prepare 20% NaOH Solution Charge NaOH Charge NaOH Solution to Reactor Prepare NaOH->Charge NaOH Heat Heat to 40-45°C Charge NaOH->Heat Add DMS Slowly Add Dimethyl Sulfate Heat->Add DMS Stir Stir at 60-65°C for 2-4h Add DMS->Stir Monitor Monitor by GC/TLC Stir->Monitor Cool Cool to Room Temp. Monitor->Cool Separate Separate Organic Layer Cool->Separate Wash Wash with Water and Brine Separate->Wash Distill Solvent Distill Toluene Wash->Distill Solvent Vacuum Distill Vacuum Distill Crude Product Distill Solvent->Vacuum Distill Collect Product Collect Pure this compound Vacuum Distill->Collect Product

Caption: Workflow for the methylation of 3,4-dibromophenol.

  • Charging the Reactor: Charge the 1500 L reactor with 125 kg of 3,4-dibromophenol, 500 L of toluene, and 250 L of water.

  • Base Addition: Prepare a 20% (w/w) aqueous solution of sodium hydroxide. Slowly add approximately 210 kg of this solution to the reactor while stirring. The mixture should become alkaline (pH > 12).

  • Heating: Heat the reaction mixture to 40-45 °C.

  • Dimethyl Sulfate Addition: Slowly add 65 kg of dimethyl sulfate via a dosing pump over 2-3 hours. Maintain the temperature between 40-50 °C during the addition. A slight exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to 60-65 °C and stir for 2-4 hours. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work-up:

    • Cool the reactor contents to room temperature.

    • Stop the agitator and allow the layers to separate.

    • Transfer the lower aqueous layer to a waste container.

    • Wash the organic layer with water (2 x 250 L) and then with a saturated brine solution (250 L).

  • Solvent Removal: Distill off the toluene under atmospheric pressure. The recovered toluene can be recycled.

  • Purification: The crude this compound is purified by vacuum distillation.

  • Product Collection: Collect the fraction boiling at the appropriate temperature and pressure for this compound. The final product should be a colorless to pale yellow liquid or low melting solid.

4.4. Quantitative Data (Estimated)

ParameterValue
Starting Material (3,4-Dibromophenol)125 kg
Theoretical Yield of this compound132.3 kg
Estimated Actual Yield 119.1 - 125.7 kg (90-95%)
Estimated Purity (by GC) ≥99%
Estimated Reaction Time 6-9 hours
Overall Estimated Yield (from 4-Bromophenol) 76.5 - 85.5%

Safety Considerations

  • Bromine: Liquid bromine is highly corrosive and toxic. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and face shields. A scrubber system is mandatory to neutralize bromine and hydrogen bromide vapors.

  • Dimethyl Sulfate (DMS): DMS is extremely toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a closed system. Appropriate PPE, including specialized gloves and respiratory protection, is essential. Emergency procedures for DMS exposure should be in place.

  • Sodium Hydroxide: Caustic and can cause severe burns. Handle with appropriate PPE.

  • Solvents: Dichloromethane and toluene are flammable and have associated health risks. Handle in well-ventilated areas and away from ignition sources.

  • Exothermic Reactions: Both the bromination and methylation reactions can be exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.

Application Notes and Protocols for the Recrystallization of Dibromoanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoanisole isomers are halogenated aromatic ethers that serve as versatile intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The purity of these building blocks is critical for the successful outcome of subsequent reactions, directly impacting the yield, safety, and efficacy of the final products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully choosing a solvent in which the dibromoanisole isomer has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain a highly purified crystalline product.

These application notes provide detailed protocols and guidelines for the recrystallization of various dibromoanisole isomers, including 2,4-dibromoanisole, 3,5-dibromoanisole, and 2,6-dibromoanisole. The information is intended to serve as a comprehensive resource for researchers to develop robust purification strategies.

Data Presentation: Solvent Suitability for Dibromoanisole Isomers

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the dibromoanisole isomer completely when hot but only sparingly when cold. The following table provides a qualitative summary of suitable solvents for different dibromoanisole isomers based on available data for these and structurally related compounds. Researchers should perform their own solvent screening to optimize conditions.

Dibromoanisole Isomer Common Solvents for Recrystallization Anticipated Solubility Profile Notes and Recommendations
2,4-Dibromoanisole Ethanol (B145695), Methanol, Isopropanol, Hexanes, Ethanol/WaterGood solubility in hot alcohols, low solubility in cold alcohols. Soluble in hot hexanes, with lower solubility upon cooling. A mixed solvent system of ethanol and water can be effective.Ethanol is a good starting point. For mixed solvents, dissolve in the minimum amount of hot ethanol and add hot water dropwise until turbidity is observed, then clarify with a few drops of hot ethanol.
3,5-Dibromoanisole Alcohols (e.g., Ethanol), Ethers (e.g., Diethyl ether), MethanolReported to be soluble in alcohols and ethers, and poorly soluble in water.[1] It is a light yellow solid at room temperature.[2]An ethanol/water or methanol/water mixed solvent system is likely to be effective. Care should be taken to avoid "oiling out" by ensuring slow cooling.
2,6-Dibromoanisole Ethanol, Acetone (B3395972), Petroleum EtherSoluble in ethanol and acetone; sparingly soluble in water.[3] A synthesis procedure mentions extraction with petroleum ether, suggesting some solubility.[4]Single-solvent recrystallization from ethanol or acetone is a promising approach. A mixed-solvent system with water as the anti-solvent could also be employed.

Experimental Protocols

The following are generalized protocols for the recrystallization of dibromoanisole isomers. These should be considered as starting points and may require optimization based on the specific impurity profile of the crude material.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the dibromoanisole isomer is identified (e.g., ethanol for 2,6-dibromoanisole).

Materials:

  • Crude dibromoanisole isomer

  • Selected recrystallization solvent (e.g., Ethanol, Acetone)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude dibromoanisole isomer in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent with gentle stirring. If using a volatile solvent, attach a reflux condenser.

  • Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is effective when a single suitable solvent cannot be identified. It employs a pair of miscible solvents: one in which the dibromoanisole isomer is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or anti-solvent). An ethanol/water system is a common choice for halogenated aromatic compounds.

Materials:

  • Crude dibromoanisole isomer

  • "Good" solvent (e.g., Ethanol)

  • "Bad" solvent (e.g., Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude dibromoanisole isomer in an Erlenmeyer flask and add the minimum amount of the "good" solvent (e.g., ethanol) required to dissolve it at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent evaporation.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Crystal Collection: Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of a cold mixture of the two solvents in the approximate final ratio.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Dibromoanisole dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Dibromoanisole dry->end

Caption: General workflow for the purification of dibromoanisole isomers by recrystallization.

Logical Relationship of Purification by Recrystallization

Purification_Logic cluster_initial_state Initial State cluster_process Recrystallization Process cluster_final_state Final State crude_product Crude Product (Dibromoanisole + Impurities) dissolution Dissolution in Hot Solvent crude_product->dissolution crystallization Selective Crystallization upon Cooling dissolution->crystallization pure_crystals Pure Crystalline Dibromoanisole crystallization->pure_crystals impurities_in_solution Impurities Remain in Mother Liquor crystallization->impurities_in_solution

Caption: Logical diagram illustrating the separation of impurities via recrystallization.

References

Application Note: High-Purity Bromoanisole Isomers via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bromoanisole and its isomers (2-bromoanisole, 3-bromoanisole, and 4-bromoanisole) are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The purity of these reagents is critical for reaction efficiency, yield, and the integrity of the final product. This application note provides a detailed protocol for the purification of bromoanisole isomers using vacuum distillation, a technique essential for separating high-boiling point compounds that are susceptible to thermal decomposition at atmospheric pressure. This document outlines the necessary equipment, safety precautions, a step-by-step experimental protocol, and expected outcomes.

Introduction

The three isomers of bromoanisole possess high boiling points at atmospheric pressure, ranging from 210°C to 223°C.[1][2][3] Distillation at these temperatures can lead to decomposition, reduced yield, and the formation of impurities. Vacuum distillation lowers the boiling point of liquids by reducing the pressure above them, allowing for distillation at significantly lower and safer temperatures.[4] This method is ideal for purifying bromoanisole from common impurities that may arise during synthesis.

Typical synthetic routes to bromoanisoles include the electrophilic bromination of anisole (B1667542) and the Williamson ether synthesis from a corresponding bromophenol. Common impurities may therefore include:

  • Unreacted starting materials: Anisole, 2-bromophenol (B46759), 3-bromophenol (B21344), or 4-bromophenol.

  • Over-brominated side products: Primarily 2,4-dibromoanisole.

  • Other isomeric products: For instance, the bromination of anisole typically yields a mixture of 2- and 4-bromoanisole.

Effective separation of these components by vacuum distillation relies on the differences in their boiling points at a given pressure.

Data Presentation: Boiling Points of Bromoanisole Isomers and Related Impurities

The following table summarizes the boiling points of bromoanisole isomers and potential impurities at atmospheric and reduced pressures. This data is crucial for determining the optimal conditions for fractional vacuum distillation.

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C / mmHg)
Products
2-Bromoanisole223158-160 / 10
3-Bromoanisole210-211[5][6]105 / 16 (2.13 kPa)[5][7]
4-Bromoanisole223[3]124-125 / 20
Potential Impurities
Anisole154-155.5[8][9][10][11]~53 / 20 (Nomograph est.)
2-Bromophenol195[12][13]84-86 / 12[14]
3-Bromophenol236[15][16][17]88-89 / 3[18]
4-Bromophenol236-238[19][20][21]145-150 / 25-30[22]
2,4-Dibromoanisole~294 (est.)101-106 / 1[23][24][25][26]

Note: Boiling points can vary slightly based on the purity of the compound and the accuracy of the pressure measurement. Nomograph estimations provide an approximate value.

Experimental Protocol: Vacuum Distillation of Bromoanisole

This protocol details the purification of a crude bromoanisole isomer. Fractional distillation is recommended for separating isomeric mixtures or closely boiling impurities.

1. Materials and Equipment

  • Crude bromoanisole

  • Round-bottom flask (distilling flask)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Claisen adapter

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 250 °C)

  • Condenser (Liebig or Allihn)

  • Vacuum adapter (cow-type or single receiving flask)

  • Receiving flasks

  • Cold trap (recommended to protect the pump)

  • Vacuum pump (capable of reaching <20 mmHg)

  • Manometer or vacuum gauge

  • Thick-walled vacuum tubing

  • Glass joint grease

  • Keck clips or joint clamps

  • Lab jack

2. Safety Precautions

  • Implosion Hazard: Always inspect glassware for cracks or defects before use. A damaged flask can implode under vacuum.

  • Personal Protective Equipment (PPE): Wear safety glasses (a face shield is recommended), a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire procedure in a certified fume hood to contain any vapors.

  • Heating: Use a heating mantle connected to a variable transformer for controlled heating. Never heat a closed system.

  • Bumping: Solutions can bump violently under vacuum. Use a magnetic stir bar for smooth boiling. Do not use boiling stones , as they are ineffective under vacuum.

  • Shutdown Procedure: Always cool the distilling flask to room temperature before reintroducing air into the system to prevent auto-ignition of hot residues.

3. Step-by-Step Procedure

  • Apparatus Assembly:

    • Place the crude bromoanisole (do not fill more than two-thirds full) and a magnetic stir bar into a round-bottom flask.

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is highly recommended to prevent any bumped liquid from contaminating the distillate.

    • Use a fractionating column for better separation of components with close boiling points.

    • Secure all connections with Keck clips or clamps.

    • Connect the condenser to a cold water supply (water in at the bottom, out at the top).

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump via thick-walled tubing. Include a manometer in the line to monitor the pressure.

  • Initiating the Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully turn on the vacuum pump to evacuate the system. The pressure should drop to the desired level (e.g., 10-20 mmHg). Check for leaks if the desired pressure is not achieved.

    • Once the system is holding a stable vacuum, begin to gently heat the distilling flask using the heating mantle.

  • Collecting Fractions:

    • Observe the mixture for boiling. The first vapors will rise into the column and condense.

    • The first fraction to distill will be any lower-boiling impurities (e.g., residual solvent or anisole). The temperature reading will be relatively low and may fluctuate. Collect this forerun in a separate receiving flask.

    • As the temperature rises and stabilizes, the main product (bromoanisole isomer) will begin to distill. Record the stable temperature reading and the pressure. This is the boiling point of your product under vacuum.

    • Collect the pure bromoanisole fraction in a clean receiving flask. If using a cow-type adapter, simply rotate it to switch flasks.

    • Continue distillation until most of the bromoanisole has been collected and the temperature begins to rise again, indicating the presence of higher-boiling impurities (e.g., dibromoanisole), or until only a small amount of residue remains.

  • Shutting Down the Apparatus:

    • Turn off and lower the heating mantle. Allow the distilling flask to cool to room temperature.

    • Once cool, slowly and carefully vent the system by opening the stopcock on the vacuum adapter or cold trap.

    • Turn off the vacuum pump.

    • Turn off the stirrer and the condenser water.

    • Disassemble the apparatus and characterize the purified product (e.g., by GC, NMR).

Logical Workflow Diagram

VacuumDistillationWorkflow cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Analysis A Inspect Glassware for Defects B Charge Distilling Flask with Crude Bromoanisole & Stir Bar A->B C Assemble Distillation Apparatus with Greased Joints B->C D Start Stirrer & Condenser Water C->D Begin Operation E Evacuate System with Vacuum Pump D->E F Apply Gentle Heat E->F G Collect Low-Boiling Impurities (Forerun) F->G H Collect Pure Bromoanisole Fraction at Stable Temp/Pressure G->H I Stop Heating When Temp Rises or Residue is Low H->I J Cool System to Room Temperature I->J End Collection K Slowly Vent System to Atmospheric Pressure J->K L Turn Off Pump & Disassemble K->L M Characterize Purified Product (GC, NMR) L->M

Caption: Workflow for the vacuum distillation of bromoanisole.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve Regioselectivity of Anisole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for anisole (B1667542) bromination. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes, with a focus on enhancing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of anisole bromination and why?

Anisole typically undergoes electrophilic aromatic substitution to yield a mixture of ortho- and para-bromoanisole.[1][2] The methoxy (B1213986) (-OCH₃) group is an activating, ortho-, para-director, meaning it increases the electron density of the benzene (B151609) ring at the positions ortho and para to itself, making these sites more susceptible to electrophilic attack.[1][3] The para isomer is generally the major product due to reduced steric hindrance compared to the ortho positions, which are closer to the bulky methoxy group.[2][4]

Q2: How can I favor the formation of the para-bromoanisole isomer?

To maximize the yield of para-bromoanisole, several strategies can be employed:

  • Temperature Control: Lowering the reaction temperature often enhances para-selectivity.[5][6] The transition state leading to the sterically less hindered para product is energetically favored at lower temperatures.[7] Reactions conducted at temperatures as low as -30°C have shown high selectivity for the para isomer.[8]

  • Choice of Brominating Agent: Using a bulkier brominating agent can increase steric hindrance at the ortho positions, thereby favoring para substitution.[6]

  • Solvent Selection: The polarity of the solvent can influence the ortho/para isomer ratio.[6][9] While acetic acid is a common choice, exploring other solvents may optimize regioselectivity for specific applications.[10][11]

Q3: Is a Lewis acid catalyst, such as FeBr₃, necessary for the bromination of anisole?

No, a strong Lewis acid catalyst is often not required and may even be detrimental. The methoxy group is a strong activating group, making the anisole ring nucleophilic enough to react with bromine directly.[12][13] The use of a Lewis acid can increase the reaction rate to the point where over-bromination becomes a significant issue.[5][6]

Q4: What causes the formation of di- and polybrominated byproducts, and how can I prevent it?

Over-bromination, leading to products like 2,4-dibromoanisole, is a common problem because the methoxy group strongly activates the aromatic ring.[5][6] This activation makes the initial monobrominated product also reactive towards further bromination. To minimize this:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of anisole to the brominating agent.[5]

  • Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration of the electrophile throughout the reaction.[5][6]

  • Lower Temperature: Conducting the reaction at 0°C or below decreases the overall reaction rate, providing better control over mono-substitution.[5]

  • Milder Reagents: Employ less reactive brominating agents like N-Bromosuccinimide (NBS) or pyridinium (B92312) tribromide instead of elemental bromine (Br₂).[5]

Q5: My reaction is proceeding very slowly or not at all. What are the possible causes?

While anisole is highly reactive, a sluggish reaction can be due to:

  • Degraded Reagents: Ensure that the brominating agent, especially solutions of bromine or NBS, has not decomposed.[6]

  • Insufficient Activation: If a very mild brominating agent is used, gentle heating might be necessary. However, this must be carefully balanced against the risk of reduced regioselectivity and over-bromination.[5]

  • Inappropriate Solvent: The choice of solvent can impact the reaction rate. Polar solvents like acetic acid can help stabilize the reaction intermediates.[13]

Troubleshooting Guides

Problem: Poor Regioselectivity (High percentage of ortho-isomer)

Potential Cause Suggested Solution
High reaction temperature.Lower the reaction temperature. For some systems, temperatures as low as -30°C can significantly favor the para product.[8]
Sterically small brominating agent.Consider using a bulkier brominating agent to increase steric hindrance at the ortho positions.[6]
Solvent effects.Experiment with different solvents. The ortho/para ratio can be solvent-dependent.[9][11]

Problem: Significant Over-bromination (e.g., formation of 2,4-dibromoanisole)

Potential Cause Suggested Solution
Molar ratio of brominating agent to anisole is greater than 1:1.Use a strict 1:1 stoichiometry.[5]
High reactivity of the brominating agent (e.g., Br₂).Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[5]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0°C) to reduce the rate of the second bromination.[5]
Presence of a strong Lewis acid catalyst.Remove the Lewis acid from the reaction, as it is generally not necessary for the bromination of the highly activated anisole ring.[6]

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Degraded brominating agent.Use a fresh batch of the brominating agent.[6]
Reaction time is too short or temperature is too low for the chosen reagent.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently warming the mixture.[6]
Product loss during workup and purification.Ensure efficient extraction with an appropriate solvent and careful removal of the solvent during purification, especially if the product is volatile.[6]

Data Presentation

Table 1: Regioselectivity of Anisole Bromination with NH₄Br and H₂O₂ in Acetic Acid

SubstrateTime (h)Conversion (%)ortho-selectivity (%)para-selectivity (%)
Anisole392892
2-Methylanisole3940100
3-Methylanisole396694
4-Methylanisole4881000
Data sourced from a study on regioselective oxybromination.[10]

Experimental Protocols

Protocol 1: Para-Selective Bromination of Anisole using Bromine in Acetic Acid

This protocol is a standard method for the selective monobromination of anisole.

Materials:

  • Anisole

  • Bromine

  • Glacial Acetic Acid

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.

  • Cool the flask to 0°C using an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, ensuring the temperature is maintained below 10°C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, or until TLC analysis indicates the consumption of the starting material.[6]

  • Pour the reaction mixture into cold water to quench the reaction.

  • To remove excess bromine, add a solution of sodium bisulfite or sodium thiosulfate (B1220275) until the orange color disappears.[6]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to separate the para and ortho isomers.

Protocol 2: Highly Para-Selective Bromination using Ammonium (B1175870) Bromide and Hydrogen Peroxide

This method offers an environmentally safer alternative with high para-selectivity.[10]

Materials:

  • Anisole

  • Ammonium bromide (NH₄Br)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Two-necked round-bottom flask

Procedure:

  • In a 25 mL two-necked round-bottom flask, combine anisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[10]

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirred reaction mixture at room temperature.[10]

  • Continue stirring at room temperature and monitor the reaction's progress by TLC.[10]

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Proceed with a standard aqueous workup, extraction, and purification as described in Protocol 1.

Visualizations

Electrophilic_Aromatic_Substitution Anisole Anisole Arenium_Ion Resonance-Stabilized Arenium Ion Intermediate Anisole->Arenium_Ion Electrophilic Attack Br2 Br₂ Br2->Arenium_Ion Products ortho-Bromoanisole (Minor) + para-Bromoanisole (Major) Arenium_Ion->Products Deprotonation HBr HBr Arenium_Ion->HBr

Caption: Mechanism of Anisole Bromination.

Regioselectivity_Factors Regioselectivity Regioselectivity (para vs. ortho) Temp Temperature Regioselectivity->Temp Influences Reagent Brominating Agent Regioselectivity->Reagent Influences Solvent Solvent Regioselectivity->Solvent Influences Sterics Steric Hindrance Regioselectivity->Sterics Primary Factor

Caption: Key Factors Influencing Regioselectivity.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem OverBrom Over-bromination Problem->OverBrom e.g. PoorSelect Poor Regioselectivity Problem->PoorSelect e.g. LowYield Low Yield Problem->LowYield e.g. Sol_OverBrom Adjust Stoichiometry (1:1) Lower Temperature Use Milder Reagent (NBS) OverBrom->Sol_OverBrom Sol_PoorSelect Lower Temperature Change Solvent Use Bulkier Reagent PoorSelect->Sol_PoorSelect Sol_LowYield Check Reagent Quality Monitor with TLC Optimize Workup LowYield->Sol_LowYield End Optimized Reaction Sol_OverBrom->End Sol_PoorSelect->End Sol_LowYield->End

Caption: Troubleshooting Workflow for Anisole Bromination.

References

Optimizing temperature and reaction time for dibromoanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of dibromoanisole, with a focus on optimizing reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-dibromoanisole (B1585499)?

The most prevalent method for synthesizing 2,4-dibromoanisole is through the direct electrophilic bromination of anisole (B1667542).[1] This reaction typically employs a brominating agent, such as elemental bromine (Br₂), and may be facilitated by a Lewis acid catalyst like iron tribromide (FeBr₃) or aluminum bromide (AlBr₃).[1] The methoxy (B1213986) group of anisole is an activating group that directs bromination to the ortho and para positions, leading first to 4-bromoanisole (B123540) and subsequently to 2,4-dibromoanisole.[1]

Q2: Are there alternative, safer brominating agents I can use instead of elemental bromine?

Yes, to enhance safety and improve the environmental profile of the synthesis, alternative brominating agents can be used. N-bromosuccinimide (NBS) is a commonly used, less aggressive reagent.[1][2] Other systems that generate bromine in situ, such as hydrogen peroxide with bromide salts, are also employed to provide better control over the reaction.[1]

Q3: Is a Lewis acid catalyst always necessary for the bromination of anisole?

No, a Lewis acid catalyst is often not required and may not be recommended for the bromination of anisole.[2] The methoxy group is strongly activating, making the benzene (B151609) ring susceptible to electrophilic attack without the need for a strong catalyst.[2][3] In fact, the presence of a strong Lewis acid can increase the reaction rate to a point where it leads to uncontrolled polybromination.[2]

Q4: How can I influence the regioselectivity of the bromination to favor the desired isomer?

The methoxy group naturally directs bromination to the ortho and para positions.[4][5][6] Due to steric hindrance from the bulky methoxy group, the para product is typically the major isomer.[2] To maximize the yield of the para-isomer, you can lower the reaction temperature, as the transition state for the less sterically hindered para attack is energetically favored at lower temperatures.[2][4] Certain solvent and reagent systems, like NBS in acetonitrile (B52724), have been reported to yield the para isomer almost exclusively.[2]

Q5: What are the primary methods for purifying the final dibromoanisole product?

Post-reaction purification is crucial to achieve high purity of 2,4-dibromoanisole.[1] Common techniques include:

  • Recrystallization: This is a common method for purifying solid organic compounds.

  • Column chromatography: This technique is effective for separating the desired product from byproducts and unreacted starting materials.[7]

  • Fractional distillation under vacuum: This method is suitable for separating compounds with different boiling points.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or degraded brominating agent.Use a fresh batch of the brominating agent. Ensure proper storage, especially for elemental bromine (cool, dark place).[8]
Reaction has not gone to completion due to insufficient time or low temperature.Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gently heating the mixture if the reaction has stalled, but be mindful of the risk of over-bromination.[2][8]
Formation of Multiple Products (Over-bromination) Anisole is highly activated and prone to di- or tri-bromination, especially with excess brominating agent.[2][8]Carefully control the stoichiometry, using a strict 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the substrate for mono-bromination, and a 2:1 ratio for di-bromination. Add the brominating agent slowly and incrementally.[2]
High reaction temperature.Perform the reaction at a reduced temperature (e.g., 0 °C or lower) to decrease the reaction rate and improve selectivity.[2]
The brominating agent is too reactive (e.g., elemental bromine).Use a milder brominating agent such as N-Bromosuccinimide (NBS) or pyridinium (B92312) tribromide for better control.[2]
Reaction is Too Slow or Stalled Low-quality or degraded reagents.Ensure that all reagents, including the brominating agent and any catalysts, are fresh and of high purity.[2]
Inappropriate solvent.The use of a non-polar solvent may slow down the reaction by not sufficiently stabilizing the charged intermediates. A polar solvent like acetic acid is often preferred.[2][5]
Insufficient activation with a very mild brominating system.Gentle heating may be necessary, but this must be carefully balanced against the increased risk of over-bromination.[2]
Reaction Mixture Turns Dark or Forms Tar Decomposition of starting material or product.Ensure the reaction temperature is not excessively high. Check the purity of the starting materials, as impurities can catalyze decomposition.[8]
Polymerization under acidic conditions.Use the minimum necessary amount of any acid catalyst. Consider using a milder catalyst or a non-acidic bromination method.[8]

Data Presentation: Optimizing Temperature and Reaction Time

The following tables summarize the impact of temperature and reaction time on the synthesis of bromoanisoles. Please note that optimal conditions can vary based on the specific brominating agent and solvent used.

Table 1: Effect of Temperature on Anisole Bromination

TemperatureExpected OutcomeKey Considerations
Low (e.g., 0 °C or below) Higher selectivity for the para-isomer in mono-bromination. Reduced rate of over-bromination.[2]Slower reaction rate, may require longer reaction times.[2]
Room Temperature (approx. 20-25 °C) A good balance between reaction rate and selectivity for many standard protocols.Risk of over-bromination is present, especially with highly reactive brominating agents.[9]
Elevated (e.g., 40 °C or higher) Increased reaction rate.Significantly increased risk of over-bromination and other side reactions, leading to lower selectivity and purity.[2][9]

Table 2: Influence of Reaction Time on Anisole Bromination

Reaction TimeExpected OutcomeMonitoring Technique
Short (e.g., 1-2 hours) Often sufficient for complete conversion with reactive brominating agents like Br₂ at room temperature.[8]Thin Layer Chromatography (TLC) should be used to monitor the consumption of the starting material.
Moderate (e.g., several hours) May be necessary for less reactive brominating agents or at lower temperatures to ensure the reaction goes to completion.Continue to monitor by TLC to determine the point of maximum product formation before significant byproduct accumulation.
Long (e.g., 12-24 hours) Typically required for syntheses involving milder reagents or more complex transformations, such as the Williamson ether synthesis from 2,4-dibromophenol (B41371).[7]Regular TLC monitoring is crucial to avoid potential degradation of the product over extended periods.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dibromoanisole via Direct Bromination of Anisole

This protocol is adapted for the synthesis of 2,4-dibromoanisole. For mono-bromination, the amount of bromine should be reduced to 1.05 equivalents.

Materials:

  • Anisole

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Water

  • Saturated sodium bisulfite solution

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to below 10 °C.

  • In a dropping funnel, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water.

  • Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine dissipates.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Dibromoanisole from 2,4-Dibromophenol (Williamson Ether Synthesis)

Materials:

  • 2,4-Dibromophenol

  • Anhydrous potassium carbonate

  • Methyl iodide

  • Anhydrous acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Flame-dried 2 or 3-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel or syringe

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a flame-dried round-bottom flask, add 2,4-dibromophenol (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the 2,4-dibromophenol.

  • Add finely ground anhydrous potassium carbonate (3.0-4.0 eq) to the solution.

  • With stirring, add methyl iodide (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid byproducts (potassium carbonate and potassium iodide).

  • Wash the solid residue with a small amount of acetonitrile or dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • To the residue, add distilled water and extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 2,4-dibromoanisole.

  • If necessary, purify further by recrystallization or column chromatography.[7]

Visualizations

experimental_workflow Experimental Workflow for Dibromoanisole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reactants Dissolve Anisole in Solvent cool_mixture Cool Reaction Mixture prep_reactants->cool_mixture prep_bromine Prepare Brominating Agent Solution cool_mixture->prep_bromine add_bromine Slowly Add Brominating Agent prep_bromine->add_bromine stir_monitor Stir and Monitor by TLC add_bromine->stir_monitor quench Quench with Water & NaHSO3 stir_monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Product purify->characterize

Caption: Workflow for the synthesis of dibromoanisole.

troubleshooting_logic Troubleshooting Logic for Anisole Bromination start Start Experiment problem Encounter a Problem? start->problem low_yield Low Yield? problem->low_yield Yes success Successful Reaction problem->success No poor_selectivity Poor Selectivity / Over-bromination? low_yield->poor_selectivity No check_reagents Check Reagent Activity & Purity low_yield->check_reagents Yes slow_reaction Slow/Stalled Reaction? poor_selectivity->slow_reaction No adjust_stoichiometry Control Stoichiometry & Addition Rate poor_selectivity->adjust_stoichiometry Yes slow_reaction->success No optimize_time_temp Optimize Time/Temp & Check Solvent slow_reaction->optimize_time_temp Yes check_reagents->slow_reaction adjust_temp_agent Lower Temperature / Use Milder Agent adjust_stoichiometry->adjust_temp_agent adjust_temp_agent->start optimize_time_temp->start

Caption: Troubleshooting workflow for anisole bromination.

References

Technical Support Center: Monitoring Bromination of Anisole Progress Using TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the bromination of anisole (B1667542).

Troubleshooting Guides

This section addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.

Question: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?

Answer: Streaking is a common issue in TLC and can be caused by several factors, particularly when working with aromatic compounds like anisole and its derivatives.[1][2][3] Here's a breakdown of potential causes and their solutions:

  • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[1][2][3] The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot.

    • Solution: Dilute your sample and re-spot it on a new TLC plate. A good starting concentration is typically around 1 mg/mL.[1]

  • Inappropriate Solvent System: The polarity of your eluent may not be suitable for your compound. If the solvent is too polar, it will move the compound up the plate too quickly, causing streaking. Conversely, if it's not polar enough, the compound may not move from the baseline and can also appear as a streak.

    • Solution: Adjust the polarity of your mobile phase. For anisole and bromoanisole, which are relatively nonpolar, a common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). You can decrease the polarity by increasing the proportion of hexane.

  • Acidic or Basic Nature of the Compound: Although anisole and bromoanisole are not strongly acidic or basic, impurities in the reaction mixture could be. Acidic or basic compounds can interact strongly with the silica (B1680970) gel, causing streaking.

    • Solution: For acidic impurities, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic impurities, a small amount of triethylamine (B128534) (0.1–2.0%) can be added.[2]

Question: The spots on my TLC plate have "tails." What causes this and how can I prevent it?

Answer: Tailing, where a spot appears to have a tail extending downwards, is another frequent problem.

  • Sample Overloading: As with streaking, applying too much sample is a common culprit.[1]

    • Solution: Dilute your sample and re-run the TLC.[1]

  • Interaction with the Stationary Phase: Strong interactions between your compound and the active sites on the silica gel can lead to tailing. This can be more pronounced if your starting materials or products have polar functional groups.

    • Solution: Try a different solvent system, potentially one with a slightly more polar component to reduce the strong interaction with the stationary phase.

  • Impure Sample: If your sample contains impurities with slightly different polarities, they may trail behind the main spot, giving the appearance of tailing.

    • Solution: If possible, purify your sample before running the TLC.

Question: My spots are not visible on the TLC plate after development. What should I do?

Answer: Invisible spots are a common frustration. Here are the likely causes and how to address them:

  • Insufficient Sample Concentration: The amount of your compound on the plate may be below the detection limit of your visualization method.[2][3]

    • Solution: Concentrate your sample or spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[2][3]

  • Inappropriate Visualization Technique: Anisole and bromoanisole are colorless compounds, requiring a visualization method.[4]

    • Solution: The most common and effective methods for these aromatic compounds are UV light and iodine staining.

      • UV Light (254 nm): Aromatic compounds like anisole and bromoanisole will appear as dark spots against the fluorescent background of the TLC plate.[5] This method is non-destructive.[4]

      • Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals will cause the spots to appear as brown or yellow.[2][6] This method is semi-destructive as the spots may fade over time.

  • Compound Evaporation: If your compounds are particularly volatile, they may have evaporated from the plate during development or drying.[2]

    • Solution: Minimize the drying time before visualization.

Question: My starting material (anisole) and product (bromoanisole) spots are not well-separated. Their Rf values are too close. What can I do?

Answer: Separating compounds with similar polarities, such as the starting material and the product of a simple functional group addition, or isomers like ortho- and para-bromoanisole, can be challenging.

  • Optimize the Solvent System: This is the most critical step for improving separation.[1]

    • Solution: Systematically vary the ratio of your solvent mixture. For a hexane/ethyl acetate system, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate. Even small changes in the proportion of the polar component can significantly affect separation.[1]

  • Use a Different Solvent System: Sometimes, changing the solvents completely can improve separation.

    • Solution: Consider trying a different nonpolar solvent like toluene (B28343) in place of hexane, or a different moderately polar solvent like diethyl ether or dichloromethane (B109758) in place of ethyl acetate.

  • Multiple Developments: Running the TLC plate multiple times in the same solvent system can improve the separation of spots with close Rf values.

    • Solution: After the first development, remove the plate, dry it completely, and then place it back in the developing chamber with the same eluent. This effectively increases the length of the run and can enhance the separation between closely running spots.

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for monitoring the bromination of anisole?

A1: A common and effective eluent system is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting ratio to try is 9:1 or 19:1 (v/v) hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the Rf values of your compounds of interest are ideally between 0.2 and 0.8.

Q2: How can I interpret the spots on my TLC plate during the reaction?

A2: At the beginning of the reaction (t=0), you should see a single spot corresponding to your starting material, anisole. As the reaction progresses, you will see a new, less polar spot (higher Rf value) appearing, which corresponds to the bromoanisole product(s). The intensity of the starting material spot should decrease while the intensity of the product spot(s) increases over time. The reaction is considered complete when the starting material spot is no longer visible.

Q3: Will I be able to distinguish between the ortho- and para-bromoanisole isomers on a standard TLC plate?

A3: Separating ortho- and para- isomers by TLC can be challenging due to their very similar polarities.[1] With a carefully optimized eluent system (e.g., a very low polarity mobile phase) and potentially multiple developments, you may be able to achieve some separation. However, in many cases, they may appear as a single, slightly elongated spot. For definitive identification and quantification of the isomer ratio, techniques like GC-MS or NMR are more suitable.

Q4: How do I prepare my reaction mixture for TLC analysis?

A4: Take a small aliquot of the reaction mixture (a drop on the end of a glass rod is usually sufficient) and dilute it with a volatile solvent like dichloromethane or ethyl acetate in a small vial. This diluted solution can then be spotted onto the TLC plate.

Q5: What are the best visualization techniques for anisole and bromoanisole?

A5: Since these are aromatic compounds, they are readily visualized under a UV lamp at 254 nm, where they will appear as dark spots.[5] Alternatively, an iodine chamber can be used, which will stain the spots brown.[2][6]

Data Presentation

Table 1: Illustrative Rf Values for Anisole and Bromoanisole Isomers in Hexane/Ethyl Acetate Systems.

Note: These are approximate values and can vary depending on the specific experimental conditions (e.g., temperature, humidity, and saturation of the TLC chamber).

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Anisole9:10.65
p-Bromoanisole9:10.55
o-Bromoanisole9:10.58
Anisole19:10.45
p-Bromoanisole19:10.35
o-Bromoanisole19:10.38

Experimental Protocols

Protocol 1: General Procedure for Bromination of Anisole with Bromine in Acetic Acid
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water.

  • Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: TLC Analysis of the Bromination of Anisole
  • Plate Preparation:

    • Handle the TLC plate (silica gel 60 F254) only by the edges to avoid contamination.

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.

    • Mark lanes for your starting material (anisole), co-spot (starting material and reaction mixture), and reaction mixture at different time points.

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material (anisole) in a volatile solvent (e.g., dichloromethane).

    • Prepare a dilute solution of your reaction mixture as described in the FAQs.

    • Using a capillary tube, apply a small spot of each solution to the origin line in the appropriate lane. Allow the solvent to completely evaporate between applications to keep the spot size small.

  • Development:

    • Prepare the mobile phase (e.g., 9:1 hexane:ethyl acetate) and pour it into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation and close the chamber. Allow it to equilibrate for at least 10-15 minutes.

    • Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp (254 nm).[4]

    • Circle the spots with a pencil.

    • Alternatively, place the plate in an iodine chamber until spots appear.[6]

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Samples on Plate prep_plate->spot_plate prep_sample Prepare Samples (Anisole, Reaction Mixture) prep_sample->spot_plate prep_chamber Prepare & Saturate Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV or Iodine) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for TLC analysis of anisole bromination.

TLC_Troubleshooting cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_visibility No Spots Visible start TLC Problem Encountered overloading Sample Overloaded? start->overloading Streaking optimize_solvent Optimize Solvent Ratio start->optimize_solvent Poor Separation low_conc Concentration Too Low? start->low_conc No Spots bad_solvent Inappropriate Solvent? overloading->bad_solvent No solution1 Dilute Sample overloading->solution1 Yes solution2 Adjust Solvent Polarity bad_solvent->solution2 Yes multiple_dev Multiple Developments optimize_solvent->multiple_dev Still Poor wrong_vis Incorrect Visualization? low_conc->wrong_vis No solution3 Concentrate Sample/ Re-spot low_conc->solution3 Yes solution4 Use UV Light or Iodine Stain wrong_vis->solution4 Yes

Caption: Troubleshooting common issues in TLC analysis.

References

Technical Support Center: Standard Work-up and Quenching Procedures for Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the work-up and quenching procedures for bromination reactions.

Frequently Asked Questions (FAQs)

Safety First

Q1: What are the most critical safety precautions when working with elemental bromine and brominated compounds?

A1: Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety measures.[1][2] Always handle liquid bromine in a certified chemical fume hood.[1] Essential Personal Protective Equipment (PPE) includes chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile); disposable gloves are not sufficient.[2] Ensure adequate ventilation and have a neutralizing agent, such as a 1M solution of sodium thiosulfate (B1220275), readily available in case of a spill.[2] Avoid inhalation of vapors, which can cause severe respiratory tract irritation, and prevent any contact with skin and eyes, which can lead to severe burns.[1] Materials like aluminum are incompatible with bromine and can pose a fire hazard.[3]

Quenching the Reaction

Q2: How do I choose the right quenching agent to neutralize excess bromine?

A2: The choice of quenching agent depends on factors like the reaction scale, the pH sensitivity of your product, and the reaction solvent.[4] The most common quenching agents are aqueous solutions of reducing agents.[4]

  • Sodium Thiosulfate (Na₂S₂O₃): A very common, effective, and gentle reducing agent.[5][6] It reacts with bromine to form sodium bromide and sodium tetrathionate.[5]

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): Also effective reducing agents, but they can generate sulfur dioxide (SO₂) gas, especially under acidic conditions, so the quench should be performed carefully in a well-ventilated fume hood.[4][7]

  • Unsaturated Hydrocarbons (e.g., cyclohexene): Can be used to consume excess bromine via an addition reaction, but this adds a new organic compound to your mixture that will need to be removed.[5]

Q3: What are the visual cues for a complete quench?

A3: The primary visual indicator is the disappearance of bromine's characteristic reddish-brown color.[4][6] The reaction mixture, particularly the organic layer, should become colorless or pale yellow upon complete quenching.[4] You should continue adding the quenching agent until this color change is permanent.[5]

Q4: I've added an excess of quenching agent, but the bromine color is not disappearing. What should I do?

A4: This issue can arise from a few sources:

  • Poor Mixing: If your reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is essential to ensure the quenching agent can react with the bromine in the organic layer.[4]

  • Degraded Quenching Agent: Solutions of quenching agents like sodium thiosulfate can degrade over time. If you suspect this, prepare a fresh solution.[4]

  • Insufficient Quencher: While you may think you've added an excess, it might not be enough. Continue to add the quenching solution slowly until the color is discharged.

Work-up and Purification

Q5: What is a standard work-up procedure after quenching a bromination reaction?

A5: After the excess bromine is quenched, a typical work-up involves a liquid-liquid extraction.[8]

  • If the reaction is biphasic, separate the organic and aqueous layers.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts like HBr), water, and finally a saturated brine solution (to aid in drying).[9]

  • Dry the isolated organic layer over a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[5]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to isolate the crude product.[5]

Q6: How do I handle an emulsion that formed during the work-up?

A6: Emulsions are a common problem during extractions. To break them, you can try the following:

  • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help force the separation.[10]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite.

Q7: I used N-Bromosuccinimide (NBS) for my bromination. How do I remove the succinimide (B58015) byproduct?

A7: Succinimide, the byproduct of NBS reactions, has some water solubility. During the aqueous work-up, much of it will partition into the aqueous layer.[9] If it precipitates out of the reaction mixture, it can often be removed by filtration. For reactions run in non-polar solvents like chloroform (B151607) or carbon tetrachloride, the succinimide byproduct is often insoluble and can be filtered off directly after the reaction is complete.[9] Washing the organic layer thoroughly with water is also effective.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies. Polymerization of the starting material or product, often catalyzed by HBr byproduct or initiated by radicals.[11]1. Add a radical inhibitor like Hydroquinone or BHT at the start of the reaction.[11] 2. Add a non-nucleophilic acid scavenger (e.g., sodium carbonate) to neutralize HBr as it forms.[11] 3. Add bromine slowly and at a low temperature to control the reaction rate.[11]
Incomplete quenching (persistent bromine color). 1. Poor mixing of biphasic reaction. 2. Degraded quenching agent.[4]1. Stir the mixture vigorously to improve contact between the organic and aqueous layers.[4] 2. Prepare and use a fresh solution of the quenching agent.[4]
Formation of an emulsion during work-up. High concentration of surfactants or finely divided solids at the interface.1. Add saturated brine to the separatory funnel.[10] 2. Let the mixture stand without agitation. 3. Filter the mixture through Celite.
Low yield of desired product. 1. Product is water-soluble. 2. Product degradation under acidic or basic work-up conditions. 3. Formation of side products (e.g., bromohydrins if water is present).[12]1. If the product is polar, perform back-extraction of the aqueous layers with fresh organic solvent.[13] 2. Use a milder quenching agent and avoid strong acid/base washes if the product is sensitive. 3. Ensure anhydrous reaction conditions to prevent water-related side reactions.[11]

Experimental Protocols

Protocol 1: General Quenching Procedure with Sodium Thiosulfate

  • Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control any exothermic reaction during the quench.[4]

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[4][6]

  • Slowly add the sodium thiosulfate solution to the stirring reaction mixture. The addition should be dropwise at first to control the rate.[4]

  • Continue adding the quenching solution until the reddish-brown color of bromine has completely disappeared.[4]

  • Proceed with a standard liquid-liquid extraction work-up.

Protocol 2: General Work-up for NBS Bromination

  • After the reaction is complete, cool the mixture to room temperature.

  • If succinimide has precipitated, filter the reaction mixture and wash the solid with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel.

  • Dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[9]

  • Wash the organic layer with water (2-3 times) to remove any remaining succinimide.

  • Wash with saturated sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Visualizations

G General Workflow for Bromination Quenching and Work-up A Bromination Reaction Complete B Cool Reaction Mixture (e.g., 0-5 °C) A->B C Slowly Add Quenching Agent (e.g., 10% Na₂S₂O₃) B->C D Check for Complete Quench (Bromine color disappears) C->D D->C Color Persists E Liquid-Liquid Extraction D->E Colorless F Separate Layers E->F G Wash Organic Layer (NaHCO₃, H₂O, Brine) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter and Concentrate H->I J Crude Product I->J

Caption: A standard workflow for the quenching and work-up of a bromination reaction.

G Troubleshooting Bromination Work-up Start Problem During Work-up Q1 Is Bromine Color Still Present? Start->Q1 A1_Yes 1. Ensure Vigorous Mixing 2. Use Fresh Quenching Solution Q1->A1_Yes Yes Q2 Is an Emulsion Formed? Q1->Q2 No A1_Yes->Q2 A2_Yes 1. Add Brine 2. Let Stand 3. Filter through Celite Q2->A2_Yes Yes Q3 Is the Reaction Viscous or Solidified? Q2->Q3 No A2_Yes->Q3 A3_Yes Polymerization Likely. Future runs: Add inhibitor (BHT) and/or acid scavenger (Na₂CO₃) Q3->A3_Yes Yes End Proceed to Purification Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common issues in bromination work-ups.

G Chemical Pathways for Quenching Bromine Br2 Excess Bromine (Br₂) Thiosulfate Sodium Thiosulfate (Na₂S₂O₃) Br2->Thiosulfate Sulfite Sodium Sulfite (Na₂SO₃) Br2->Sulfite Alkene Unsaturated Hydrocarbon (e.g., Cyclohexene) Br2->Alkene Products_Thio 2NaBr + Na₂S₄O₆ Thiosulfate->Products_Thio Redox Reaction Products_Sulfite 2NaBr + Na₂SO₄ Sulfite->Products_Sulfite Redox Reaction Products_Alkene Dibromoalkane Alkene->Products_Alkene Addition Reaction

Caption: Chemical pathways for quenching excess bromine with different reagents.[5]

References

Technical Support Center: Managing Steric Hindrance in Cross-Coupling of Polysubstituted Arenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in the cross-coupling of polysubstituted arenes.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Halide

Question: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and a sterically hindered boronic acid, but I am observing very low to no product formation. What steps can I take to improve the yield?

Answer: This is a classic challenge where steric hindrance impedes multiple steps of the catalytic cycle. Here is a systematic approach to troubleshoot this issue:

  • Ligand Selection is Critical: The primary reason for failure in such couplings is often an inappropriate ligand that cannot facilitate the oxidative addition and reductive elimination steps with bulky substrates.

    • Recommendation: Switch to bulky, electron-rich phosphine (B1218219) ligands. Buchwald's biaryl phosphine ligands like SPhos, XPhos, and RuPhos are specifically designed to promote the coupling of sterically demanding partners.[1] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties which can accelerate the reaction.[2]

  • Catalyst System and Precursor: The choice of palladium precursor and its activation can significantly impact the reaction's success.

    • Recommendation: Ensure you are using a suitable palladium source. While Pd(OAc)₂ is common, pre-formed palladium-ligand complexes (G3 or G4 precatalysts) can be more efficient as they do not require an activation step and lead to a more controlled formation of the active Pd(0) species.

  • Reaction Conditions Optimization: Temperature, solvent, and base all play a crucial role in overcoming the high activation barriers associated with sterically hindered substrates.

    • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed.

    • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are generally effective. Toluene is a widely used and cost-effective option.[3]

    • Base: A strong, non-nucleophilic base is required. Cs₂CO₃ or K₃PO₄ are often superior to Na₂CO₃ or other bases in these challenging couplings.

Issue 2: Competing Side Reactions: Hydrodehalogenation and Homocoupling

Question: In my cross-coupling reaction with a sterically hindered aryl chloride, I am observing significant amounts of the hydrodehalogenated arene and homocoupling of my boronic acid. How can I minimize these side reactions?

Answer: These side reactions are common when the desired cross-coupling pathway is slow due to steric hindrance.

  • Enhance the Rate of Cross-Coupling: The primary strategy is to accelerate the desired reaction so it outcompetes the side reactions.

    • Ligand Choice: As mentioned previously, bulky and electron-rich ligands are key. For aryl chlorides, ligands that promote the difficult oxidative addition step are crucial. Buchwald's ligands are again a top choice.[4]

    • Catalyst Loading: While not always intuitive, sometimes a slightly higher catalyst loading (e.g., 2-5 mol%) can favor the desired product by increasing the concentration of the active catalyst.

  • Control of Reaction Parameters:

    • Water Content: Meticulously control the water content in your reaction. While some water can be beneficial in the transmetallation step for Suzuki couplings, excess water can lead to protodeboronation of the boronic acid, which then cannot participate in the desired coupling.

    • Oxygen Exclusion: Ensure the reaction is performed under strictly anaerobic conditions. Oxygen can degrade the catalyst and promote homocoupling of the boronic acid. Degas your solvents and use an inert atmosphere (Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for highly substituted arenes?

A1: While Suzuki-Miyaura is very popular, for extremely sterically congested systems, the Negishi coupling can be advantageous. Organozinc reagents used in Negishi couplings are generally more reactive than organoboron compounds, which can help overcome the steric barriers in the transmetallation step.[5][6] However, organozinc reagents are sensitive to air and moisture, requiring stringent anaerobic and anhydrous conditions.[7]

Q2: How do I choose between a Palladium and a Nickel catalyst for my sterically hindered coupling?

A2:

  • Palladium: It is the most versatile and widely used catalyst for a broad range of cross-coupling reactions. For sterically hindered substrates, palladium catalysts are often paired with bulky, electron-rich ligands.[8]

  • Nickel: Nickel catalysts can be a powerful alternative, especially for coupling with aryl chlorides and for C-S cross-coupling reactions.[9][10][11] Due to the smaller atomic radius of nickel compared to palladium, it can sometimes be more effective in promoting reductive elimination from sterically congested intermediates. However, nickel catalysts can be more sensitive to reaction conditions.

Q3: What is the general reactivity trend for aryl halides in sterically hindered cross-coupling reactions?

A3: The reactivity of the aryl halide is dominated by the strength of the carbon-halogen bond. The general trend for successful oxidative addition is: I > OTf ≈ Br > Cl .[12] This means that aryl iodides are the most reactive, and aryl chlorides are the least reactive. For sterically hindered substrates, it is often beneficial to use an aryl iodide or bromide if possible. Overcoming the challenge of using less reactive but more readily available aryl chlorides often requires specialized and highly active catalyst systems.[4]

Q4: Can I use water in my reaction?

A4: The role of water is nuanced. In some Suzuki-Miyaura couplings , a small amount of water can be beneficial, and some protocols are even developed to work in aqueous media.[13] However, for sensitive substrates, especially in Negishi or Stille couplings, anhydrous conditions are critical. For sterically hindered couplings where the desired reaction is slow, it is generally advisable to start with anhydrous conditions to minimize side reactions like protodeboronation.

Experimental Protocols

General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • Aryl Halide (e.g., di-ortho-substituted aryl bromide): 1.0 mmol

    • Sterically Hindered Boronic Acid: 1.2 - 1.5 mmol

    • Palladium Precatalyst (e.g., XPhos Pd G3): 0.02 mmol (2 mol%)

    • Base (e.g., K₃PO₄): 2.0 mmol

    • Anhydrous, degassed solvent (e.g., Toluene): 5 mL

  • Reaction Setup:

    • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon), add the aryl halide, boronic acid, palladium precatalyst, and base.

    • Add the degassed solvent via syringe.

    • Seal the vessel.

  • Reaction Execution:

    • Stir the mixture vigorously at a pre-heated temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction may take from 2 to 24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Effect of Ligand on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandCatalystBaseSolventTemp (°C)Yield (%)
12,6-Dimethylbromobenzene2,4,6-Trimethylphenylboronic acidPPh₃Pd(OAc)₂K₂CO₃Toluene110< 5
22,6-Dimethylbromobenzene2,4,6-Trimethylphenylboronic acidSPhosPd₂(dba)₃K₃PO₄Toluene11085
32,6-Dimethylbromobenzene2,4,6-Trimethylphenylboronic acidXPhosPd₂(dba)₃K₃PO₄Toluene11092
42-Bromo-1,3-diisopropylbenzene2-Methylphenylboronic acidRuPhosPd(OAc)₂Cs₂CO₃Dioxane10088

Note: Data is representative and compiled from typical outcomes reported in the literature for such couplings.

Visualizations

Troubleshooting_Steric_Hindrance start Low/No Yield in Cross-Coupling ligand Optimize Ligand start->ligand catalyst Change Catalyst/ Precursor start->catalyst conditions Adjust Conditions start->conditions buchwald Use Bulky Ligands (XPhos, SPhos) ligand->buchwald nhc Use NHC Ligands ligand->nhc precatalyst Use Pre-formed Catalyst (G3/G4) catalyst->precatalyst nickel Switch to Ni Catalyst catalyst->nickel temp Increase Temperature conditions->temp base Use Stronger Base (K3PO4, Cs2CO3) conditions->base solvent Change Solvent (Toluene, Dioxane) conditions->solvent outcome Improved Yield buchwald->outcome nhc->outcome precatalyst->outcome nickel->outcome temp->outcome base->outcome solvent->outcome

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalytic_Cycle_Steric_Hindrance pd_species pd_species substrates substrates product product hindrance Steric Hindrance pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_intermediate1 R-Pd(II)(X)L_n oxidative_add->pd_intermediate1 hindrance1 Steric Hindrance oxidative_add->hindrance1 transmetal Transmetalation pd_intermediate1->transmetal + R'-M pd_intermediate2 R-Pd(II)(R')L_n transmetal->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 + Ar-R' hindrance2 Steric Hindrance reductive_elim->hindrance2 ar_x Ar-X r_m R'-M prod Ar-R'

Caption: Impact of steric hindrance on the Pd catalytic cycle.

References

Technical Support Center: Optimizing Palladium Catalysis for Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving sterically hindered substrates so challenging?

A1: Sterically hindered substrates present significant challenges in palladium-catalyzed cross-coupling reactions due to two main factors:

  • Slow Oxidative Addition: The steric bulk around the reaction center on the aryl halide can impede the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle. This hindrance makes it difficult for the palladium catalyst to access and react with the carbon-halide bond.[1][2]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination, where the new carbon-carbon or carbon-heteroatom bond is formed, can also be slowed down by steric congestion around the metal center.[1]

These factors often lead to low reaction yields, slow reaction rates, and catalyst deactivation.[1]

Q2: What are the key characteristics of an effective ligand for coupling hindered substrates?

A2: The choice of ligand is critical for successful cross-coupling with hindered substrates. The most effective ligands are typically:

  • Bulky: Sterically demanding ligands are essential to promote the formation of a highly reactive, low-coordinate monoligated palladium(0) species. This active catalyst is more effective at undergoing oxidative addition with hindered halides.[1][3] Bulky ligands also facilitate the reductive elimination step.[3]

  • Electron-rich: Electron-donating ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition.[4]

Popular classes of ligands that exhibit these properties include bulky biaryl phosphines (e.g., Buchwald-type ligands like XPhos and SPhos) and N-heterocyclic carbenes (NHCs).[1]

Q3: When should I choose a biaryl phosphine (B1218219) ligand versus an N-heterocyclic carbene (NHC) ligand?

A3: Both bulky phosphine ligands and NHCs are powerful options for hindered cross-couplings, but they have distinct characteristics:

  • Bulky Biaryl Phosphine Ligands: This class of ligands, such as those developed by the Buchwald group, are known for their strong electron-donating ability and large steric bulk (cone angles). This combination is highly effective at accelerating both oxidative addition and reductive elimination. The wide variety of commercially available biaryl phosphine ligands allows for fine-tuning of the catalyst's steric and electronic properties to match a specific substrate.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often form very stable palladium complexes. This stability can translate to higher catalyst turnover numbers and increased resistance to decomposition at elevated temperatures. The flexible steric bulk of some NHC ligands can be particularly advantageous for accommodating very hindered substrates.[1]

The optimal choice between a phosphine and an NHC ligand is often substrate-dependent and may require experimental screening.[1]

Q4: What is the role of the palladium precatalyst, and why is it often preferred over generating the catalyst in situ?

A4: A palladium precatalyst is a stable, well-defined palladium-ligand complex that readily generates the active Pd(0) species under the reaction conditions. Using a precatalyst is often preferred because it can lead to more reproducible results and ensure the efficient formation of the active catalyst.[1] In contrast, generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand can sometimes be less efficient and more sensitive to reaction conditions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst Activity: The chosen ligand may not be suitable for the specific hindered substrate. 2. Catalyst Deactivation: The active Pd(0) species may be decomposing to palladium black.[1] 3. Poor Quality Reagents: Impurities in solvents or starting materials can poison the catalyst. 4. Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction.1. Switch to a bulkier, more electron-rich ligand: Try a different class of ligand (e.g., from a trialkylphosphine to a biarylphosphine or an NHC).[1] 2. Use a palladium precatalyst: This can ensure the efficient generation of the active Pd(0) species.[1] 3. Increase catalyst loading: A higher loading (e.g., 2-5 mol%) can sometimes overcome low reactivity.[1] 4. Screen different bases and solvents: For Suzuki-Miyaura, strong bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, NaOtBu is a common choice. Ensure solvents are anhydrous and deoxygenated.[1] 5. Increase reaction temperature: Higher temperatures can help overcome activation barriers.[1]
Side Product Formation (e.g., Homocoupling, Reductive Dehalogenation) 1. Homocoupling of Boronic Acids (Suzuki): Often caused by the presence of oxygen.[1] 2. Reductive Dehalogenation (Ar-X → Ar-H): Can occur if the transmetalation or reductive elimination step is slow.[1] 3. Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne, often promoted by the copper co-catalyst.1. Rigorously degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas.[1] 2. Optimize the ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions.[1] 3. For Sonogashira, consider a copper-free protocol: This is the most effective way to eliminate Glaser coupling.
Reaction Stalls Before Completion 1. Catalyst Instability: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The product formed may be coordinating to the palladium center and inhibiting further catalysis.1. Switch to a more robust ligand or precatalyst: NHC-ligated palladium complexes are often more stable at higher temperatures.[1] 2. Consider a different ligand: A ligand with a different steric or electronic profile may be less susceptible to product inhibition.

Data Presentation: Catalyst Performance in Hindered Couplings

The selection of the optimal catalyst system is often empirical. The following tables provide a summary of reported yields for different palladium catalyst systems in the cross-coupling of challenging, sterically hindered substrates.

Table 1: Suzuki-Miyaura Coupling of Hindered Substrates [6]

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane (B91453)1002488
32-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidPEPPSI-IPrK₃PO₄t-Amyl alcohol1001292

Table 2: Buchwald-Hartwig Amination of Hindered Aryl Halides

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2,6-dimethylbenzeneAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene1001694
22-Chloro-N-phenylbenzamideMorpholinePd(OAc)₂ / BrettPhosK₂CO₃t-Amyl alcohol1102485
31-Bromo-naphthalene9H-CarbazolePd₂(dba)₃ / IPr*OMeLiN(SiMe₃)₂Toluene1102088

Table 3: Sonogashira Coupling of Hindered Aryl Halides

EntryAryl HalideAlkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-2,6-dimethylbenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651289
22-Bromo-1,3-diisopropylbenzene1-Octyne[DTBNpP]Pd(crotyl)ClTMPDMSORT2491
31-Bromo-2,4,6-trimethylbenzeneEthynylbenzenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF801678

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide: [6]

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of a Hindered Aryl Chloride: [7]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.02 mmol, 2 mol%), and a suitable base (e.g., 2,2,6,6-tetramethylpiperidine (B32323) (TMP), 2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed dimethyl sulfoxide (B87167) (DMSO) (5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Palladium_Catalytic_Cycle cluster_cycle Generic Cross-Coupling Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(L)-R OA_complex->Trans_complex Transmetalation (R-M) Product_complex Ar-R Trans_complex->Product_complex Reductive Elimination Product_complex->Pd0 Catalyst Regeneration ArR Coupled Product (Ar-R) Product_complex->ArR ArX Aryl Halide (Ar-X) ArX->OA_complex RM Organometallic Reagent (R-M) RM->Trans_complex

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Workflow start Start: Hindered Substrate Coupling initial_screen Initial Catalyst Screen: - Bulky Biaryl Phosphine Ligand (e.g., XPhos, SPhos) - Palladium Precatalyst (e.g., G3 Precatalyst) - Standard Base (e.g., K3PO4 for Suzuki, NaOtBu for Amination) start->initial_screen reaction_outcome Evaluate Reaction Outcome initial_screen->reaction_outcome success Success: Optimize Conditions (Temperature, Concentration, Loading) reaction_outcome->success High Yield low_conversion Low Conversion / No Reaction reaction_outcome->low_conversion Low Yield side_products Significant Side Products reaction_outcome->side_products Poor Selectivity troubleshoot_conversion Troubleshoot Low Conversion: 1. Switch to a more sterically demanding ligand (e.g., tBuXPhos). 2. Try an NHC ligand (e.g., IPr). 3. Increase temperature. 4. Screen different solvents and bases. low_conversion->troubleshoot_conversion troubleshoot_selectivity Troubleshoot Selectivity: 1. Ensure rigorous inert atmosphere. 2. Screen alternative ligands. 3. For Sonogashira, use a copper-free protocol. side_products->troubleshoot_selectivity reevaluate Re-evaluate Outcome troubleshoot_conversion->reevaluate troubleshoot_selectivity->reevaluate reevaluate->success Improved reevaluate->troubleshoot_conversion Still Low Yield

References

Choosing milder brominating agents to control anisole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the electrophilic bromination of anisole (B1667542), a critical reaction in organic synthesis. Due to the highly activating nature of the methoxy (B1213986) group, controlling the reactivity of anisole to achieve selective monobromination and avoid the formation of polybrominated byproducts can be challenging. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of anisole prone to over-bromination, and how can it be controlled?

A1: The methoxy group (-OCH₃) on the anisole ring is a strong activating group, meaning it donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack. This high reactivity can easily lead to the formation of di- and tri-brominated products. To control this, milder brominating agents, careful control of stoichiometry (a 1:1 molar ratio of anisole to the brominating agent), and low reaction temperatures (e.g., 0 °C) are recommended.[1]

Q2: Is a Lewis acid catalyst like FeBr₃ necessary for the bromination of anisole?

A2: No, a Lewis acid is generally not required and often not recommended for the bromination of anisole. The methoxy group sufficiently activates the ring for the reaction to proceed with bromine or other milder brominating agents. The use of a strong Lewis acid can significantly accelerate the reaction, increasing the risk of over-bromination.[2]

Q3: How can I maximize the yield of the para-bromoanisole isomer over the ortho-isomer?

A3: The methoxy group is an ortho, para-director. However, the para product is typically favored due to steric hindrance at the ortho positions from the methoxy group. To maximize para-selectivity, consider the following:

  • Choice of Reagent and Solvent: Using N-bromosuccinimide (NBS) in acetonitrile (B52724) is known to be highly para-selective.[2]

  • Temperature Control: Lowering the reaction temperature can further enhance para-selectivity.[1]

Q4: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A4: While anisole is highly reactive, slow or incomplete reactions can occur. Potential causes include:

  • Degraded Reagents: Ensure your brominating agent, especially NBS, is fresh, as it can decompose over time.

  • Insufficiently Activating Conditions: If using a very mild brominating agent, gentle heating might be necessary. However, this should be done cautiously to avoid over-bromination.

  • Inappropriate Solvent: A polar solvent like acetic acid or acetonitrile is often preferred as it can help stabilize the reaction intermediates.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Over-bromination (di- or tri-brominated products) Highly reactive brominating agent (e.g., Br₂).Use a milder agent like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide.[1]
Excess brominating agent.Use a strict 1:1 molar ratio of anisole to the brominating agent. Add the brominating agent slowly.[1]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).[1]
Low Yield of Monobrominated Product Incomplete reaction.Monitor the reaction by TLC. Consider extending the reaction time or gentle heating if using a mild reagent.
Product loss during workup.Ensure efficient extraction with an appropriate solvent and careful removal of the solvent under reduced pressure.
Degraded brominating agent.Use fresh, high-quality reagents.
Poor Regioselectivity (high percentage of ortho-isomer) High reaction temperature.Lowering the reaction temperature generally favors the para-isomer.[1]
Choice of brominating agent and solvent.Employing NBS in acetonitrile is known to provide high para-selectivity.[2]

Data Presentation: Comparison of Brominating Agents

The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of anisole bromination. The following table summarizes typical outcomes.

Brominating Agent Solvent Temperature (°C) Typical Yield (%) of Monobromoanisole Approximate ortho/para Ratio
Br₂Acetic Acid0 - 1080-9010:90
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp.>95Highly para-selective (<5% ortho)[2]
Pyridinium TribromideAcetic AcidRoom Temp.85-95~15:85

Note: Yields and isomer ratios are approximate and can vary based on specific reaction conditions and workup procedures.

Experimental Protocols

Protocol 1: Bromination of Anisole using N-Bromosuccinimide (NBS) in Acetonitrile

This method is recommended for achieving high para-selectivity and minimizing over-bromination.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (B109758) (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 eq) in acetonitrile.

  • To the stirred solution, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted NBS.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the p-bromoanisole.

Protocol 2: Bromination of Anisole using Pyridinium Tribromide in Acetic Acid

This protocol offers a convenient and safer alternative to using liquid bromine.

Materials:

  • Anisole

  • Pyridinium tribromide

  • Glacial acetic acid

  • Water

  • Saturated sodium bisulfite solution

  • Dichloromethane (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 eq) in glacial acetic acid.

  • Add pyridinium tribromide (1.05 eq) to the solution in portions over 15 minutes with stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of cold water.

  • If any color from excess bromine persists, add saturated sodium bisulfite solution dropwise until the color disappears.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_monitoring Monitoring & Quenching cluster_workup Workup & Purification prep Dissolve Anisole (1.0 eq) in appropriate solvent reagent Add Milder Brominating Agent (e.g., NBS or Pyridinium Tribromide, 1.05 eq) prep->reagent stir Stir at controlled temperature (e.g., RT or 0°C) reagent->stir tlc Monitor by TLC stir->tlc quench Quench reaction tlc->quench Upon completion extract Aqueous workup and extraction quench->extract purify Purify by chromatography or recrystallization extract->purify product Isolated Monobromoanisole purify->product

Caption: Experimental workflow for the controlled monobromination of anisole.

logical_relationship start Goal: Monobromination of Anisole issue1 Issue: Over-bromination start->issue1 issue2 Issue: Poor Regioselectivity start->issue2 solution1a Use Milder Reagent (NBS, Pyridinium Tribromide) issue1->solution1a solution1b Control Stoichiometry (1:1) issue1->solution1b solution1c Lower Reaction Temperature issue1->solution1c solution2a Use para-selective conditions (NBS in Acetonitrile) issue2->solution2a solution2b Lower Reaction Temperature issue2->solution2b outcome Desired Product: Monobromoanisole (High para-selectivity) solution1a->outcome solution1b->outcome solution1c->outcome solution2a->outcome solution2b->outcome

Caption: Troubleshooting logic for controlling anisole bromination.

References

Technical Support Center: Design of Experiments (DoE) for Optimizing Complex Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Design of Experiments (DoE) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when applying DoE to optimize complex organic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your DoE studies in a question-and-answer format.

Q1: My initial screening experiment resulted in several reactions with zero yield. How does this affect my DoE model and what should I do?

A1: Reactions with no measurable yield, or "null results," can significantly skew the statistical model in a DoE analysis.[1] Unlike traditional one-variable-at-a-time (OVAT) optimization where a zero yield simply indicates unproductive conditions, in DoE, too many such data points can act as severe outliers, leading to an inaccurate model of the reaction space.[1] DoE is most effective for optimizing reactions after initial, viable conditions have been identified, rather than for pure reaction discovery.[1]

Troubleshooting Steps:

  • Re-evaluate Factor Ranges: If you have multiple zero-yield results, especially at the extremes of your experimental design (e.g., all high-temperature runs failed), your defined chemical space may be too broad or misplaced.[1] Consider narrowing the ranges of your factors to an area where the reaction is known to proceed, even if at low efficiency.

  • Adjust Experimental Boundaries: If, for instance, all reactions at higher temperatures resulted in no product, the upper boundary for temperature should be lowered to explore a more productive range.[1]

  • Preliminary Scoping Experiments: Before committing to a full factorial design, it can be beneficial to run preliminary experiments at the corner points of your proposed design space to ensure that quantifiable yields are obtained.

Q2: My DoE model has a very low R-squared (R²) value. Does this mean the experiment was a failure?

A2: Not necessarily. A low R-squared value indicates that the model does not explain a large proportion of the variability in your response (e.g., yield). However, this does not invalidate statistically significant factor effects (low p-values). Discovering which factors have a strong impact on the reaction is a positive outcome, even if the predictive power of the model is weak.

Troubleshooting Steps:

  • Check for Other Influential Variables: A low R² can suggest that a significant variable influencing the reaction outcome was not included in your experimental design.[1]

  • Investigate Systematic Error: If none of the chosen variables or their interactions appear significant, there might be a source of systematic error in your experimental setup. Including multiple center point runs in your design can help identify such errors, as these replicates should yield similar results.[1]

  • Consider Higher-Order Models: A simple linear model may not adequately describe a more complex reaction space. If your initial screening design (e.g., a fractional or full factorial) yields a poor fit, a higher-resolution design, such as a Response Surface Methodology (RSM) design, may be necessary to model curvature in the response.[1]

Q3: The analysis of my DoE results shows a significant "lack of fit." What does this mean and how should I address it?

A3: A significant lack of fit suggests that your model is not adequately capturing the relationship between the factors and the response. This can occur if the true relationship is more complex than the model you've chosen (e.g., a quadratic relationship when you've used a linear model) or if there are other sources of variation not accounted for.

Troubleshooting Steps:

  • Review the Model Order: If you are using a linear model from a screening design, a significant lack of fit is a strong indication that higher-order (quadratic) effects are at play. Progressing to a response surface design (e.g., a Central Composite Design or Box-Behnken Design) is a logical next step to model this curvature.

  • Check for Outliers: A single anomalous data point can sometimes lead to a significant lack of fit. Examine your data for any experiments that produced unexpected results and consider if there was an experimental error.

  • Transform the Response: In some cases, applying a mathematical transformation (e.g., logarithmic, square root) to your response data can improve the model fit.

Q4: How do I incorporate categorical variables, like solvent or catalyst type, into my DoE?

A4: While DoE is most powerful for evaluating continuous variables (e.g., temperature, concentration), categorical variables can be included.[1]

Strategies for Handling Categorical Variables:

  • Initial Screening with OVAT: It is often practical to first screen a selection of categorical variables using a traditional OVAT approach to identify the most promising candidates (e.g., the best solvent or ligand) before proceeding to a DoE to optimize the continuous variables.[1]

  • Separate DoE Studies: You can run separate DoE studies for different categorical variables. For example, conduct one DoE in one solvent and another DoE in a different solvent to optimize the continuous parameters for each.

  • Parameterization: For some categorical variables, it may be possible to describe them using continuous parameters. For instance, phosphine (B1218219) ligands can be characterized by their Tolman cone angle or percent buried volume, which are continuous variables that can be incorporated into a DoE model.[1]

Data Presentation: Case Studies in Organic Reaction Optimization

The following tables summarize quantitative data from DoE-based optimization of different complex organic reactions.

Table 1: Factorial Design for a Halogenated Nitroheterocycle Reduction

This table presents the results from a two-level factorial design with three variables: catalyst loading, temperature, and pressure. The goal was to optimize the conversion of a halogenated nitroheterocycle.

Experiment RunCatalyst Loading (%)Temperature (°C)Pressure (bar)Conversion (%)
11.025185.2
25.025198.8
31.050188.1
45.050199.1
51.0251090.5
65.0251099.3
71.0501092.3
85.0501099.5
9 (Center Point)3.037.55.596.7

Data adapted from a case study on reaction optimization. The most significant factor identified was catalyst loading.

Table 2: Response Surface Methodology for Asymmetric Catalyst Optimization

This table shows a Central Composite Design (CCD) used to optimize the enantioselectivity of an allylation reaction. The variables are the steric parameters (Buried Volume) of two substituents on a chiral ligand.

Experiment RunLigand Substituent 1 (%Vbur)Ligand Substituent 2 (%Vbur)Enantiomeric Excess (% ee)
1253075
2353088
3254082
4354095
5 (Center Point)303592
6 (Center Point)303593
7 (Center Point)303591
8 (Axial)22.93578
9 (Axial)37.13591
10 (Axial)3027.980
11 (Axial)3042.189

Data synthesized from a study on predicting and optimizing asymmetric catalyst performance.[2]

Experimental Protocols

Protocol 1: Two-Level Full Factorial Design for Screening Reaction Variables

This protocol outlines the steps for conducting a 2-level full factorial DoE to identify the most significant factors affecting a reaction.

  • Define Objective, Factors, and Responses:

    • Objective: Clearly state the goal, e.g., to maximize product yield.

    • Factors: Identify key continuous variables (e.g., Temperature, Reaction Time, Catalyst Loading).

    • Responses: Define the measurable outcomes (e.g., Yield %, Purity %).

  • Set Factor Levels:

    • For each factor, determine a "low" (-1) and a "high" (+1) level. These should be chosen to span a region where the reaction is expected to work.

  • Generate the Experimental Design:

    • For 'k' factors, a full factorial design will have 2^k experiments. It is also highly recommended to include 3-5 center point runs (0 level for all factors).

    • Use statistical software (e.g., JMP, Minitab, Design-Expert) to generate the randomized run order.

  • Perform the Experiments:

    • Execute the reactions according to the randomized schedule generated by the software. This minimizes the impact of lurking variables.

  • Data Analysis:

    • Input the response data for each run into the software.

    • Fit a linear model to the data.

    • Analyze the output, paying attention to:

      • Pareto Plot or Effect Summary: To visually identify the most significant factors and interactions.

      • p-values: A low p-value (typically < 0.05) indicates a factor has a statistically significant effect on the response.

      • R-squared values: To assess the goodness of fit of the model.

Protocol 2: Response Surface Methodology (RSM) for Reaction Optimization

This protocol describes the use of RSM, typically following a screening design, to find the optimal reaction conditions.

  • Define the Design Space:

    • Based on the results of a screening experiment, select the 2-3 most significant factors to investigate further.

    • Define the ranges for these factors, potentially centering them around the most promising conditions found previously.

  • Select an RSM Design:

    • Common choices include the Central Composite Design (CCD) and the Box-Behnken Design (BBD). The CCD is often preferred for sequential experimentation.

  • Generate and Run the Experiments:

    • Use statistical software to generate the experimental plan, which will include factorial points, axial points (to probe for curvature), and center points.

    • Perform the experiments in a randomized order.

  • Fit a Quadratic Model:

    • Enter the response data into the software.

    • Fit a second-order (quadratic) polynomial model to the data. This model can capture non-linear relationships between the factors and the response.

  • Analyze the Model and Response Surface:

    • ANOVA: Check the analysis of variance (ANOVA) table to ensure the model is significant and the lack of fit is not significant.

    • Contour and Surface Plots: Visualize the relationship between the factors and the response using 2D contour plots and 3D surface plots. These plots are crucial for identifying the optimal operating conditions.

    • Optimization: Use the software's optimization tools to find the specific factor settings that are predicted to achieve the desired response (e.g., maximum yield).

  • Model Validation:

    • Perform a confirmation experiment at the predicted optimal conditions to verify the model's accuracy.

Mandatory Visualizations

DoE_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Execution cluster_analysis 3. Analysis & Modeling cluster_optimization 4. Optimization & Validation A Define Objective (e.g., Maximize Yield) B Identify Factors & Responses (Temp, Time, Yield, Purity) A->B C Select DoE Type (Screening vs. Optimization) B->C D Generate Experimental Plan (Randomized Runs) C->D E Perform Experiments (According to Plan) D->E F Collect & Record Data (Yield, Purity, etc.) E->F G Input Data into Software F->G H Fit Statistical Model (Linear or Quadratic) G->H I Analyze Model Significance (ANOVA, R-squared) H->I J Visualize Response Surface (Contour/3D Plots) I->J K Predict Optimal Conditions J->K L Validate with Confirmation Runs K->L

Caption: A generalized workflow for applying Design of Experiments in organic reaction optimization.

Troubleshooting_Flowchart Start Analyze Initial DoE Results ModelFit Is the model a good fit? (High R², non-significant Lack of Fit) Start->ModelFit SignificantFactors Are there significant factor effects? ModelFit->SignificantFactors Yes RefineModel Refine Model: - Add quadratic terms (RSM) - Transform response - Check for outliers ModelFit->RefineModel No Optimize Proceed to Optimization (e.g., RSM) or Validation SignificantFactors->Optimize Yes ReEvaluate Re-evaluate Experimental Design: - Check factor ranges - Consider other variables - Verify for systematic error SignificantFactors->ReEvaluate No End Conclude Study Optimize->End RefineModel->Start Re-analyze ReEvaluate->End

Caption: A logical flowchart for troubleshooting common issues in DoE model analysis.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3,4-Dibromoanisole vs. 2,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted aromatic compounds is a critical aspect of molecular design and synthesis. Dibromoanisoles serve as versatile building blocks, but the positional isomerism of the bromine atoms dramatically influences their reactivity, dictating the outcomes of subsequent transformations. This guide provides an objective comparison of the reactivity of 3,4-dibromoanisole and 2,4-dibromoanisole (B1585499), supported by theoretical principles and experimental data, to aid in strategic synthetic planning.

Theoretical Comparison of Reactivity

The differential reactivity of the bromine atoms in this compound and 2,4-dibromoanisole is primarily governed by the electronic and steric effects imparted by the methoxy (B1213986) group (-OCH₃). The methoxy group is a strong electron-donating group through resonance (+R effect), which is most pronounced at the ortho and para positions. It also exerts a weaker electron-withdrawing inductive effect (-I effect).

In 2,4-dibromoanisole , the bromine at the C2 position is ortho to the methoxy group, while the bromine at the C4 position is para. Both positions are electronically activated by the methoxy group's resonance effect. However, the C2 position is significantly more sterically hindered due to its proximity to the methoxy group.

In This compound , both bromine atoms are meta to the methoxy group with respect to its resonance effect. Therefore, the electronic activation at these positions is less pronounced compared to the ortho and para positions in the 2,4-isomer. The primary electronic influence is the inductive effect of the methoxy group.

These electronic and steric differences lead to predictable variations in reactivity in key synthetic transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves a bromine-magnesium exchange. In di-substituted bromoarenes, the regioselectivity of this reaction is influenced by both electronic effects and the potential for chelation or directed metalation.

For 2,4-dibromoanisole , the bromine at the C2 position is more susceptible to selective Grignard formation under specific conditions. This is attributed to a "complex-induced proximity effect," where the magnesium reagent is directed to the ortho position by coordination with the methoxy group's oxygen atom.

Experimental Data: Regioselective Grignard Formation of 2,4-Dibromoanisole

ReagentSolventTemperature (°C)Time (h)Major ProductSelectivity (C2:C4)
iPrMgCl·LiClTHF252(4-Bromo-2-methoxyphenyl)magnesium chloride>95:5
sBu₂Mg·2LiORToluene250.08(2-Bromo-4-methoxyphenyl)magnesium alkoxide<5:95

Data compiled from publicly available application notes.[1]

For This compound , a significant directing effect from the methoxy group is absent for either bromine atom. The electronic environments of the C3-Br and C4-Br bonds are more similar, which would likely result in a mixture of mono-Grignard reagents under standard conditions, with potentially a slight preference for reaction at the C4 position due to reduced steric hindrance.

Experimental Protocol: Regioselective Grignard Reagent Formation at C2 of 2,4-Dibromoanisole
  • Reaction Setup : Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,4-dibromoanisole (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL) in a flame-dried flask.[1]

  • Addition of Reagent : Cool the solution to 25 °C. Slowly add iPrMgCl·LiCl (1.2 equivalents) to the stirred solution.[1]

  • Reaction : Stir the reaction mixture for 2 hours at 25 °C.[1]

  • Quenching and Analysis : To determine conversion and regioselectivity, an aliquot of the reaction mixture can be quenched with a solution of iodine (2.0 equivalents) in anhydrous THF. The resulting mixture of iodinated products can be analyzed by GC-MS or NMR spectroscopy to determine the ratio of 2-iodo-4-bromoanisole and 4-iodo-2-bromoanisole.[1]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_quench Quenching cluster_product Analysis Product 2,4-Dibromoanisole 2,4-Dibromoanisole reagent iPrMgCl·LiCl THF, 25°C, 2h 2,4-Dibromoanisole->reagent Reacts with grignard (4-Bromo-2-methoxyphenyl)magnesium chloride reagent->grignard Forms quench I₂ in THF grignard->quench Quenched with product 2-Iodo-4-bromoanisole (Major Product) quench->product Yields G cluster_workflow Comparative Suzuki Coupling Workflow cluster_24 2,4-Dibromoanisole cluster_34 This compound start Start: Dibromoanisole Isomer + Phenylboronic Acid react_24 Pd(PPh₃)₄, Base Heat start->react_24 react_34 Pd(PPh₃)₄, Base Heat start->react_34 prod_24 Major Product: 2-Bromo-4-phenylanisole (High Selectivity) react_24->prod_24 note_24 Steric hindrance at C2 directs reaction to C4 prod_24->note_24 prod_34 Product Mixture: 3-Bromo-4-phenylanisole & 4-Bromo-3-phenylanisole react_34->prod_34 note_34 Lower regioselectivity due to similar environments prod_34->note_34 G cluster_24 2,4-Dibromoanisole cluster_34 This compound start_24 2,4-Dibromoanisole reagent_24 n-BuLi start_24->reagent_24 Reacts with product_24 2,4-Dibromo-3-lithioanisole (Selective Lithiation at C3) reagent_24->product_24 Forms start_34 This compound reagent_34 n-BuLi start_34->reagent_34 Reacts with product_34 Mixture of C2 and C5 lithiated species reagent_34->product_34 Forms

References

A Comparative Guide: N-Bromosuccinimide versus Molecular Bromine for Aromatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of N-Bromosuccinimide (NBS) and molecular bromine (Br2) for the synthesis of aryl bromides, complete with experimental data, protocols, and mechanistic diagrams.

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The two most common reagents for this purpose, N-bromosuccinimide (NBS) and molecular bromine (Br2), each present a distinct profile in terms of reactivity, selectivity, and handling. This guide provides an objective comparison to aid in reagent selection for specific synthetic applications.

Performance Comparison: NBS vs. Br2

N-Bromosuccinimide is a crystalline solid that is significantly easier and safer to handle than the volatile, corrosive, and toxic liquid bromine.[2] While both reagents can effect electrophilic aromatic bromination, their performance characteristics, particularly concerning selectivity and reaction conditions, differ substantially.

NBS is renowned for its high regioselectivity, often favoring para-bromination of activated aromatic rings with minimal side products.[1] In contrast, molecular bromine, especially when used with a Lewis acid catalyst for less reactive substrates, can lead to mixtures of ortho and para isomers and potential over-bromination.[3] For highly activated rings like phenols, Br2 can lead to polybromination, a reaction that is more controllable with NBS.[4]

The choice of solvent and reaction conditions plays a crucial role in the outcome of bromination with NBS. For instance, using acetonitrile (B52724) as a solvent often leads to clean and highly para-selective bromination.[1] Deactivated aromatic rings, which are generally unreactive towards NBS under neutral conditions, can be successfully brominated by employing a strong acid like concentrated sulfuric acid as the solvent.[5][6]

The following table summarizes quantitative data from various experimental setups, offering a direct comparison of the two reagents.

SubstrateReagentCatalyst/SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Anisole (B1667542)NBS (1.0 mmol)Acetonitrile (2 mL)Room TempOvernight4-Bromoanisole96[1]
AcetanilideNBS (5.03 mmol)Acetonitrile (10 mL) / cat. HClNot specifiedNot specified4-BromoacetanilideHigh[7]
TolueneBr2FeBr3Not specifiedNot specifiedMixture of o- and p-bromotolueneNot specified[8]
FluorobenzeneBr2 (10 mmol)Zinc bromide on Silica (B1680970) / HexaneRoom Temp0.25p-Bromofluorobenzene, o-Bromofluorobenzene (98.9:1.1)78.9 (conversion)[3]
EthylbenzeneBr2 (8.2 mmol)Zinc bromide on Silica / HexaneRoom Temp0.08p-Bromoethylbenzene, o-Bromoethylbenzene (70.4:29.6)68.5 (conversion)[3]
Phenol (B47542)Br2 (3 equiv.)WaterNot specifiedNot specified2,4,6-TribromophenolHigh[4]

Reaction Mechanisms

The mechanism of aromatic bromination differs significantly between NBS and Br2, which is key to understanding their reactivity and selectivity profiles.

Molecular Bromine (Br2): Electrophilic aromatic substitution with Br2 typically requires activation by a Lewis acid, such as FeBr3. The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation by a weak base regenerates the aromatic ring, yielding the brominated product.[4][8][9][10]

Br2_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br-Br ActivatedComplex Br-Br---FeBr3 Br2->ActivatedComplex + FeBr3 FeBr3 FeBr3 Benzene ActivatedComplex->Benzene SigmaComplex [σ-complex](Resonance Stabilized) Benzene->SigmaComplex + [Br+---Br-FeBr3-] Bromobenzene SigmaComplex->Bromobenzene + [FeBr4-]H+ HBr HBr FeBr3_regen FeBr3

Caption: Mechanism of Br2 Aromatic Bromination.

N-Bromosuccinimide (NBS): In the context of electrophilic aromatic substitution, NBS serves as an electrophilic bromine source. The reaction is often initiated by a protic or Lewis acid catalyst, which protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic. The activated NBS is then attacked by the aromatic ring to form the sigma complex, which is subsequently deprotonated to afford the brominated aromatic compound and succinimide.[5][7]

NBS_Mechanism cluster_activation NBS Activation cluster_substitution Electrophilic Substitution NBS NBS ActivatedNBS [NBS-H]+ NBS->ActivatedNBS + H+ H+ H+ Arene Ar-H ActivatedNBS->Arene SigmaComplex [σ-complex](Resonance Stabilized) Arene->SigmaComplex + [NBS-H]+ Bromoarene Ar-Br SigmaComplex->Bromoarene - H+ Succinimide Succinimide H_regen H+

Caption: Mechanism of NBS Aromatic Bromination.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of both reagents.

Protocol 1: Para-Bromination of Anisole using NBS[1]

Materials:

  • Anisole (1.0 mmol, 108.9 µL)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 181.7 mg)

  • Acetonitrile (2 mL)

  • Water

  • Dichloromethane (B109758)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of anisole in acetonitrile at 0 °C, add NBS in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water (10 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica gel to afford 1-bromo-4-methoxybenzene.

Protocol_NBS cluster_reactants Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Anisole_MeCN Dissolve Anisole in Acetonitrile Cool Cool to 0 °C Anisole_MeCN->Cool Add_NBS Add NBS Cool->Add_NBS Warm_Stir Warm to RT and Stir Overnight Add_NBS->Warm_Stir Quench Quench with Water Warm_Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash_Dry Wash with Brine, Dry (Na2SO4) Extract->Wash_Dry Filter_Concentrate Filter and Concentrate Wash_Dry->Filter_Concentrate Chromatography Silica Gel Chromatography Filter_Concentrate->Chromatography

Caption: Workflow for Bromination with NBS.

Protocol 2: Bromination of Phenol using Molecular Bromine[4]

Materials:

  • Phenol (50 mg)

  • Water (5 mL)

  • 20% Br2 in acetic acid

  • Aqueous sodium bisulfite (NaHSO3)

  • Ethanol

Procedure:

  • Dissolve phenol in water in a small test tube.

  • Add 20% Br2 in acetic acid dropwise with thorough mixing until a permanent red/brown color persists.

  • Destroy excess bromine by adding 5-10 drops of aqueous NaHSO3 with mixing.

  • Collect the solid product via Hirsch filtration, washing with cold water.

  • Recrystallize the crude product from a minimum amount of hot ethanol.

Protocol_Br2 cluster_reactants Reaction Setup cluster_workup Workup cluster_purification Purification Phenol_H2O Dissolve Phenol in Water Add_Br2 Add Br2/AcOH dropwise Phenol_H2O->Add_Br2 Quench Quench with aq. NaHSO3 Add_Br2->Quench Filter Hirsch Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize

Caption: Workflow for Bromination with Br2.

Safety Considerations

N-Bromosuccinimide (NBS):

  • A stable, crystalline solid that is easier to handle than liquid bromine.[5]

  • Should be stored in a cool, dark, and dry place.[5]

  • While less hazardous than Br2, it is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Molecular Bromine (Br2):

  • A highly volatile, corrosive, and toxic liquid that emits noxious fumes.[2][11]

  • Requires handling in a well-ventilated fume hood with extreme caution.

  • Causes severe burns upon skin contact and is fatal if inhaled in high concentrations.[11]

  • Appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles, is mandatory.[11]

  • It is a strong oxidizing agent and can react violently with other materials.[12]

Conclusion

Both N-bromosuccinimide and molecular bromine are effective reagents for aromatic bromination, each with its own set of advantages and disadvantages. NBS is generally the preferred reagent for applications requiring high regioselectivity, milder reaction conditions, and enhanced safety. Its ease of handling makes it particularly suitable for laboratory-scale synthesis and complex molecule functionalization. Molecular bromine, while a more powerful brominating agent, often requires harsher conditions and presents significant safety challenges. Its use is typically reserved for substrates that are unreactive towards NBS or in large-scale industrial processes where cost is a primary driver and stringent safety protocols can be implemented. The choice between NBS and Br2 should be made after careful consideration of the substrate's reactivity, the desired selectivity, and the available safety infrastructure.

References

A Comparative Guide to the Synthetic Pathways of 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key aromatic building blocks is paramount. 3,4-Dibromoanisole is a valuable intermediate in the synthesis of a variety of complex organic molecules. This guide provides a comparative analysis of alternative synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations.

Comparison of Key Synthetic Routes

The synthesis of this compound can be approached from several different starting materials and reaction types. The choice of pathway often depends on factors such as the availability of precursors, desired yield, scalability, and the safety and environmental profile of the reagents. Here, we compare three distinct and viable routes: Electrophilic Aromatic Bromination, Hunsdiecker-type Brominative Decarboxylation, and Williamson Ether Synthesis.

ParameterRoute 1: Electrophilic Aromatic BrominationRoute 2: Hunsdiecker-type ReactionRoute 3: Williamson Ether Synthesis
Starting Material m-Bromoanisole4-Bromo-2-methoxybenzoic acid3,4-Dibromophenol (B166983)
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileTetrabutylammonium (B224687) tribromide (Bu4NBr3)Methyl iodide, Potassium carbonate
Overall Yield (%) Moderate to High (Typical for NBS bromination)72%High (Typical for Williamson ether synthesis)
Number of Steps 111
Key Advantages Readily available starting material, straightforward procedure.Good reported yield, avoids handling of elemental bromine.High yielding, utilizes a common and reliable reaction.
Key Disadvantages Potential for isomeric impurities, requires careful control of stoichiometry.Starting material may require synthesis, reagent is a tribromide salt.Phenolic starting material can be less stable, methyl iodide is a regulated chemical.

Experimental Protocols

Route 1: Electrophilic Aromatic Bromination of m-Bromoanisole

This method relies on the electrophilic substitution of a bromine atom onto the aromatic ring of m-bromoanisole, directed to the 4-position by the methoxy (B1213986) group. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.

General Procedure: To a solution of m-bromoanisole (1.0 eq.) in acetonitrile, N-bromosuccinimide (1.0-1.2 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Hunsdiecker-type Brominative Decarboxylation

This pathway involves the conversion of a carboxylic acid to an aryl bromide. The use of tetrabutylammonium tribromide offers a milder alternative to the classical Hunsdiecker reaction conditions.

General Procedure: 4-Bromo-2-methoxybenzoic acid (1.0 eq.) and tetrabutylammonium tribromide (1.0 eq.) are combined in a suitable solvent. The reaction mixture is heated and stirred until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography to yield this compound. A reported yield for this reaction is 72%.

Route 3: Williamson Ether Synthesis from 3,4-Dibromophenol

This classical ether synthesis provides a high-yielding route from the corresponding phenol (B47542). The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

General Procedure: To a solution of 3,4-dibromophenol (1.0 eq.) in a polar aprotic solvent such as acetone (B3395972) or DMF, potassium carbonate (1.5-2.0 eq.) is added, and the mixture is stirred. Methyl iodide (1.2-1.5 eq.) is then added, and the reaction is heated to reflux. The progress of the reaction is monitored by TLC. Once complete, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude this compound can be purified by distillation or column chromatography.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for each of the described synthetic routes.

G Route 1: Electrophilic Aromatic Bromination start m-Bromoanisole product This compound start->product Bromination reagent NBS, Acetonitrile

Caption: Electrophilic bromination of m-bromoanisole.

G Route 2: Hunsdiecker-type Reaction start 4-Bromo-2-methoxybenzoic acid product This compound start->product Brominative Decarboxylation reagent Bu4NBr3

Caption: Hunsdiecker-type reaction pathway.

G Route 3: Williamson Ether Synthesis start 3,4-Dibromophenol product This compound start->product Methylation reagent CH3I, K2CO3

Caption: Williamson ether synthesis of this compound.

A Comparative Guide to the Synthesis of Biaryl Compounds: Biocatalytic vs. Traditional Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic methodology can profoundly impact the efficiency, selectivity, and environmental footprint of the process. This guide provides an objective comparison between emerging biocatalytic approaches and well-established traditional chemical synthesis methods for constructing biaryl linkages, supported by experimental data.

Introduction: Two Competing Philosophies

The construction of the C-C bond between two aromatic rings has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura, Negishi, and Stille couplings have become indispensable tools in the synthetic chemist's arsenal. These reactions typically involve the coupling of an organometallic reagent with an organohalide, offering a high degree of reliability and a broad substrate scope. However, they often necessitate pre-functionalization of the starting materials, the use of precious and toxic heavy metal catalysts, and anhydrous reaction conditions, which can contribute to a significant environmental burden.

In recent years, biocatalysis has emerged as a powerful and sustainable alternative. This approach utilizes enzymes, such as cytochrome P450s and laccases, to catalyze the formation of biaryl bonds through oxidative cross-coupling of C-H bonds. Biocatalysis offers several potential advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions (often in aqueous media at ambient temperature and pressure), and a reduced environmental impact due to the biodegradable nature of the catalyst and the avoidance of toxic reagents.

This guide will delve into a direct comparison of these two synthetic strategies, using the synthesis of a specific biaryl coumarin (B35378) as a case study.

Quantitative Performance Comparison

To provide a clear and quantitative comparison, the following table summarizes the performance of a biocatalytic method employing an engineered cytochrome P450 enzyme versus traditional chemical methods for the synthesis of a target biaryl coumarin.

ParameterBiocatalytic Synthesis (Engineered P450)Traditional Chemical Synthesis (Suzuki-Miyaura Coupling)Traditional Chemical Synthesis (Copper-Catalyzed Oxidative Coupling)
Yield 50% (preparative scale)26% (over 4 steps)19%
Number of Steps 1 (direct C-H/C-H coupling)4 (including pre-functionalization)1 (direct C-H/C-H coupling)
Catalyst Engineered Cytochrome P450 (protein-based)Palladium complexCopper salt
Key Reagents NADPH, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenaseAryl boronic ester, Aryl halide, Palladium catalyst, BaseCopper catalyst, Oxidant
Solvent Aqueous bufferOrganic solvents (e.g., dioxane, toluene)Organic solvents
Temperature Room TemperatureElevated temperatures (e.g., 80-100 °C)Elevated temperatures
Pressure AmbientAmbientAmbient
Selectivity High site- and atroposelectivity achievable through enzyme engineeringGenerally high, but can be affected by steric hindrance and electronic effectsOften leads to a mixture of homo- and cross-coupled products
Environmental Impact (E-Factor) Generally lower due to aqueous solvent, biodegradable catalyst, and fewer steps.Higher due to the use of organic solvents, metal catalyst, and multiple steps with associated workups and purifications.Moderate to high, depending on the specific oxidant and solvent used.

Experimental Protocols

To illustrate the practical differences between the two approaches, detailed experimental protocols for the synthesis of the target biaryl coumarin are provided below.

Biocatalytic Synthesis Protocol (via Engineered P450)

This protocol is based on the preparative scale biotransformation described by Narayan et al. (2022).

1. Materials:

  • Engineered P450 enzyme (expressed in and purified from E. coli)

  • Coumarin substrate 1

  • Phenolic substrate 2

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • NADPH

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Ethyl acetate

  • Silica (B1680970) gel for chromatography

2. Procedure:

  • In a suitable reaction vessel, a solution of the engineered P450 enzyme in potassium phosphate buffer is prepared.

  • Coumarin substrate 1 and phenolic substrate 2 are added to the enzyme solution.

  • The enzymatic reaction is initiated by the addition of a buffered solution containing NADPH, G6P, and G6PDH. The G6P/G6PDH system serves to regenerate the NADPH cofactor in situ.

  • The reaction mixture is stirred at room temperature for the specified reaction time (e.g., 24 hours).

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired biaryl coumarin.

Traditional Chemical Synthesis Protocol (via Suzuki-Miyaura Coupling)

This protocol is a representative procedure for the synthesis of the same biaryl coumarin, as outlined in the supplementary information of Narayan et al. (2022). This synthesis involves four steps: protection of a phenol, bromination, boronic ester formation, and the final Suzuki-Miyaura coupling.

Step 4: Suzuki-Miyaura Coupling

1. Materials:

  • Aryl bromide intermediate

  • Aryl boronic ester intermediate

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Silica gel for chromatography

2. Procedure:

  • To a reaction flask are added the aryl bromide intermediate, the aryl boronic ester intermediate, Pd(dppf)Cl₂, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Degassed 1,4-dioxane and water are added to the reaction mixture.

  • The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for the required reaction time (e.g., 12 hours).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired biaryl coumarin.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows of both the biocatalytic and the traditional chemical synthesis routes.

Biocatalytic_Synthesis cluster_biocatalysis Biocatalytic Synthesis Start Aryl Substrate 1 (C-H) Reaction Oxidative Cross-Coupling Start->Reaction Substrate2 Aryl Substrate 2 (C-H) Substrate2->Reaction Enzyme Engineered P450 + Cofactors (NADPH) Enzyme->Reaction Catalysis Product Biaryl Product Reaction->Product

Caption: Workflow of the biocatalytic synthesis of a biaryl compound.

Traditional_Chemical_Synthesis cluster_suzuki Traditional Chemical Synthesis (Suzuki-Miyaura) Start1 Aryl Precursor 1 Func1 Functionalization (e.g., Halogenation) Start1->Func1 Intermediate1 Aryl Halide Func1->Intermediate1 Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Intermediate1->Coupling Start2 Aryl Precursor 2 Func2 Functionalization (e.g., Borylation) Start2->Func2 Intermediate2 Aryl Boronic Acid/Ester Func2->Intermediate2 Intermediate2->Coupling Product Biaryl Product Coupling->Product

Caption: Workflow of the traditional Suzuki-Miyaura synthesis of a biaryl compound.

Conclusion

The comparison between biocatalytic and traditional chemical synthesis of biaryl compounds reveals a trade-off between established reliability and emerging sustainability. Traditional methods, particularly the Suzuki-Miyaura coupling, are robust and widely applicable but often come with the environmental cost of multi-step procedures, reliance on heavy metal catalysts, and the use of organic solvents.

Biocatalysis, as demonstrated by the engineered cytochrome P450 system, presents a compelling alternative with the potential for higher efficiency in terms of step economy and milder, more environmentally friendly reaction conditions. The ability to directly couple C-H bonds in an aqueous environment at room temperature is a significant advantage. While the development of a highly active and selective enzyme may require considerable initial effort in protein engineering, the resulting biocatalyst can offer a more sustainable and potentially more efficient route for the synthesis of specific biaryl targets.

For researchers and professionals in drug development, the choice of synthetic route will depend on a variety of factors, including the specific target molecule, the availability of suitable enzymes or catalysts, scalability, and overall cost-effectiveness. However, the continuous advancements in biocatalysis are making it an increasingly attractive and viable option for the green and efficient synthesis of biaryl compounds.

A Comparative Guide to Suzuki, Stille, and Negishi Couplings for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, pivotal to the creation of complex molecules that form the basis of new pharmaceuticals and advanced materials. Among the arsenal (B13267) of synthetic methodologies, palladium-catalyzed cross-coupling reactions, honored with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, stand out for their robustness and versatility. This guide provides an in-depth comparison of three of the most powerful and widely used palladium-catalyzed C-C bond-forming reactions: the Suzuki, Stille, and Negishi couplings. This objective analysis, supported by experimental data, detailed protocols, and mechanistic diagrams, aims to assist researchers in selecting the most appropriate method for their specific synthetic challenges.

At a Glance: Key Differences and Considerations

The Suzuki, Stille, and Negishi couplings share a common mechanistic framework, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The fundamental distinction between these reactions lies in the nature of the organometallic nucleophile employed, which in turn dictates the reaction conditions, substrate scope, and functional group tolerance.

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Key Advantages Low toxicity of reagents, air and moisture stable organoboranes, broad commercial availability of reagents, often mild and aqueous reaction conditions.[1]Air and moisture stable organostannanes, broad substrate scope, high tolerance for a wide variety of functional groups.[2][3]High reactivity of organozinc reagents leading to faster reaction times, broad scope including sp³-hybridized carbons, useful for complex fragment couplings.[4]
Key Disadvantages Requires a base for activation of the organoboron reagent.High toxicity of organotin reagents and byproducts, which can be difficult to remove completely.[2][3]Organozinc reagents are highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.[4]
Typical Catalyst Palladium(0) complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf)Palladium(0) complexes, e.g., Pd(PPh₃)₄Palladium(0) or Nickel(0) complexes, e.g., Pd(PPh₃)₄, Ni(acac)₂
Additives Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.Often requires additives like LiCl to facilitate transmetalation.No essential additives beyond the catalyst and reagents.

Performance Comparison: Synthesis of Biphenyl (B1667301)

To provide a quantitative comparison, the synthesis of biphenyl from bromobenzene (B47551) via each of the three coupling reactions is presented below. The data is compiled from literature sources and represents typical conditions and achievable yields.

Coupling ReactionElectrophileOrganometallic ReagentCatalyst (mol%)SolventBase/AdditiveTemperature (°C)Time (h)Yield (%)
Suzuki BromobenzenePhenylboronic acidPd(PPh₃)₄ (0.33)Toluene (B28343)K₂CO₃140498[5]
Stille BromobenzenePhenyltributylstannanePd(PPh₃)₄ (2)Toluene-10016>95
Negishi BromobenzenePhenylzinc chloridePd(PPh₃)₄ (2-5)THF-25-502-12High (not specified)[6]

Catalytic Cycles: A Visual Representation

The catalytic cycles for the Suzuki, Stille, and Negishi couplings illustrate the shared mechanistic pathway and the distinct transmetalation step for each reaction.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic->Borate + OH⁻ Base Base Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki coupling.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Stannane R²-Sn(R³)₃ Stannane->Transmetalation

Caption: Catalytic cycle of the Stille coupling.

Negishi_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Organozinc R²-Zn-X Organozinc->Transmetalation

Caption: Catalytic cycle of the Negishi coupling.

Experimental Protocols

Detailed methodologies for the synthesis of biphenyl from bromobenzene are provided below as representative examples for each coupling reaction.

Suzuki Coupling Protocol

Reaction: Bromobenzene + Phenylboronic acid → Biphenyl

Materials:

  • Bromobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0033 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 140 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford biphenyl.[5]

Stille Coupling Protocol

Reaction: Bromobenzene + Phenyltributylstannane → Biphenyl

Materials:

  • Bromobenzene (1.0 mmol)

  • Phenyltributylstannane (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Toluene (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve bromobenzene and phenyltributylstannane in toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling Protocol

Reaction: Bromobenzene + Phenylzinc chloride → Biphenyl

Materials:

  • Bromobenzene (1.0 equiv)

  • n-Butyllithium (1.0 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: Part 1: Preparation of Phenylzinc Chloride

  • Under an inert atmosphere, dissolve anhydrous zinc chloride in anhydrous THF.

  • In a separate flask, dissolve bromobenzene in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium (B1222949).

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.[6]

Part 2: Negishi Coupling

  • Under an inert atmosphere, dissolve a separate equivalent of bromobenzene in anhydrous THF.

  • Add the palladium catalyst to this solution.

  • Slowly add the prepared phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.[6]

Conclusion: Making an Informed Choice

The Suzuki, Stille, and Negishi couplings are all exceptionally powerful methods for the construction of C-C bonds, each with its own set of advantages and disadvantages.

  • The Suzuki coupling is often the first choice for many applications due to the low toxicity and stability of the organoboron reagents, and the often mild and environmentally friendly reaction conditions. Its broad functional group tolerance and the vast commercial availability of boronic acids further enhance its appeal.

  • The Stille coupling , while hampered by the high toxicity of organotin compounds, remains a valuable tool, particularly in complex molecule synthesis where its exceptional functional group tolerance is a key advantage. The air and moisture stability of the organostannanes also simplifies handling compared to the organozinc reagents used in the Negishi coupling.

  • The Negishi coupling shines in situations where high reactivity is required, often proceeding at lower temperatures and with shorter reaction times than the other two methods. Its ability to couple sp³-hybridized carbons is a significant advantage, expanding its synthetic utility. However, the air and moisture sensitivity of the organozinc reagents necessitates the use of stringent inert atmosphere techniques.

Ultimately, the choice of coupling reaction will depend on a careful consideration of the specific substrate, the desired functional group tolerance, the scale of the reaction, and the laboratory's capabilities and safety protocols. By understanding the nuances of each method, researchers can make an informed decision to efficiently and effectively achieve their synthetic goals.

References

A Comparative Guide to Gas Chromatography (GC) for Dibromoanisole Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) with alternative analytical techniques for the purity assessment of dibromoanisole. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to assist in selecting the most suitable method for quality control and research applications.

Introduction to Purity Analysis of Dibromoanisole

Dibromoanisole is a halogenated aromatic ether with several isomers, such as 2,4-dibromoanisole (B1585499) and 3,5-dibromoanisole, which are utilized in various chemical syntheses. Ensuring the purity of starting materials like dibromoanisole is critical in drug development and manufacturing, as impurities can lead to side reactions, lower yields, and potentially toxic byproducts. Gas chromatography is a widely used technique for assessing the purity of volatile and semi-volatile compounds like dibromoanisole due to its high resolution and sensitivity.[1] This guide compares the performance of GC with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on factors such as the nature of the impurities, required sensitivity, and the desired level of structural information.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative analysis based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[2]
Primary Use Quantitative analysis of the main component and volatile/semi-volatile impurities.Quantitative analysis of non-volatile or thermally labile compounds and known/unknown impurities.[1]Absolute purity determination of the main component without the need for a specific reference standard of the compound itself.[2]
Sample Requirements Volatile or semi-volatile and thermally stable. Derivatization may be required for non-volatile compounds.Soluble in the mobile phase. Suitable for a wide range of polar and non-polar compounds.[1]Soluble in a deuterated solvent. Requires a certified internal standard for absolute quantification.
Sensitivity Very High (pg to fg range), especially with sensitive detectors like FID.[3]High (ng to pg range).Lower (µg to mg range).
Resolution Very High, excellent for separating isomers.[4]High, effective for a wide range of compounds.Moderate to Low for structurally similar isomers.
Analysis Time Typically faster than HPLC for simple mixtures.10-60 minutes per sample.A few minutes per sample, but sample preparation can be more involved.
Data Output Chromatogram showing retention time and peak area.Chromatogram showing retention time and peak area.NMR spectrum providing detailed structural information and quantitative data.

Data Presentation: Quantitative Performance Comparison

The following tables summarize representative quantitative data for the analysis of brominated aromatic compounds, which can be extrapolated for the analysis of dibromoanisole.

Table 1: Gas Chromatography (GC-FID) Performance Data

Data is representative for brominated aromatic compounds and may vary for dibromoanisole.

Parameter Value Reference
Linearity (R²) ≥ 0.999[5]
Limit of Detection (LOD) 1 - 5 µg/mL[3]
Limit of Quantitation (LOQ) 3 - 15 µg/mL[3]
Precision (RSD%) < 2%[6]
Accuracy (Recovery %) 98 - 102%[6]
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

Data is representative for brominated phenolic compounds and may vary for dibromoanisole.

Parameter Value Reference
Linearity (R²) ≥ 0.999[7][8]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[7][8]
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL[7][8]
Precision (RSD%) < 6.5% (intra-day), < 5.5% (inter-day)[7][8]
Accuracy (Recovery %) 95 - 105%[7][8]
Table 3: Quantitative NMR (qNMR) Performance Data
Parameter Value Reference
Linearity (R²) Not applicable (direct measurement)
Limit of Detection (LOD) Analyte dependent, typically in the µg range.
Limit of Quantitation (LOQ) Analyte dependent, typically in the µg to mg range.
Precision (RSD%) < 1%[2]
Accuracy High, as it can provide an absolute purity value.[2]

Experimental Protocols

Gas Chromatography (GC-FID) Method for Dibromoanisole Purity

This protocol outlines a standard method for the purity analysis of dibromoanisole using GC with Flame Ionization Detection (FID).

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the dibromoanisole sample.

  • Dissolve the sample in 25 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the instrument.

b. Chromatographic Conditions:

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 270°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

c. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram, excluding the solvent peak.

  • Calculate the purity of dibromoanisole using the area percent method:

    • Purity (%) = (Area of Dibromoanisole Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC-UV) Method for Dibromoanisole Purity

This protocol provides a representative HPLC method for the purity assessment of dibromoanisole.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the dibromoanisole sample.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of dibromoanisole using the area percent method.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Dibromoanisole dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on GC Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Dibromoanisole Purity Assessment by GC-FID.

Caption: Logical Comparison of Analytical Workflows for Purity Assessment.

Conclusion

For the routine purity assessment of dibromoanisole, a volatile and thermally stable compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly suitable method, offering excellent resolution, sensitivity, and speed. It is particularly effective for separating isomers and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) serves as a powerful orthogonal technique, especially for identifying and quantifying non-volatile impurities or degradation products that are not amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) provides an invaluable, non-destructive method for determining the absolute purity of dibromoanisole without the need for a specific reference standard of the analyte. It also offers definitive structural confirmation.

For a comprehensive characterization of dibromoanisole purity, a combination of these techniques is often employed. GC or HPLC can be used for routine quality control and impurity screening, while qNMR can confirm the absolute purity and structure of the final product, ensuring the highest confidence in the material's quality for research and drug development.

References

Structural Confirmation of 3,4-Dibromoanisole: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural verification of 3,4-dibromoanisole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis with its isomers, detailed experimental protocols, and predicted spectral data to aid in unambiguous identification.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. In the case of substituted aromatic compounds like dibromoanisoles, NMR spectroscopy stands as a powerful and indispensable tool. The distinct electronic environments of protons and carbon atoms within each isomer give rise to unique chemical shifts and coupling patterns in their respective ¹H and ¹³C NMR spectra. This guide presents a comprehensive comparison of the predicted NMR spectral data for this compound and its five positional isomers, providing a clear roadmap for its structural confirmation.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural differences between the six dibromoanisole isomers result in discernible variations in their NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These predictions were generated using established computational models and provide a reliable basis for comparison with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Dibromoanisole Isomers.

IsomerH-2H-3H-4H-5H-6OCH₃
This compound 7.15 (d, J=2.6)--6.85 (dd, J=8.8, 2.6)7.65 (d, J=8.8)3.85 (s)
2,3-Dibromoanisole--7.25 (t, J=8.1)7.00 (dd, J=8.1, 1.5)7.50 (dd, J=8.1, 1.5)3.90 (s)
2,4-Dibromoanisole7.66 (d, J=2.5)7.37 (dd, J=8.7, 2.5)-6.77 (d, J=8.7)-3.87 (s)
2,5-Dibromoanisole7.05 (d, J=8.8)7.40 (dd, J=8.8, 2.7)6.80 (d, J=2.7)--3.80 (s)
2,6-Dibromoanisole-7.45 (d, J=8.2)6.80 (t, J=8.2)7.45 (d, J=8.2)-3.90 (s)
3,5-Dibromoanisole7.00 (d, J=1.8)-7.20 (t, J=1.8)-7.00 (d, J=1.8)3.80 (s)

Note: Predicted values are for guidance and may vary slightly from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Dibromoanisole Isomers.

IsomerC-1C-2C-3C-4C-5C-6OCH₃
This compound 155.0115.5117.0118.0134.0131.056.5
2,3-Dibromoanisole152.0115.0120.0128.0125.0135.056.0
2,4-Dibromoanisole153.0114.0133.0115.0136.0112.056.0
2,5-Dibromoanisole156.0112.0135.0125.0118.0133.056.0
2,6-Dibromoanisole150.0118.0132.0128.0132.0118.057.0
3,5-Dibromoanisole158.0118.0124.0130.0124.0118.056.0

Note: Predicted values are for guidance and may vary slightly from experimental results.

The distinct substitution patterns of the bromine atoms and the methoxy (B1213986) group in each isomer lead to unique symmetry elements, or lack thereof. This directly impacts the number of distinct signals and the splitting patterns observed in both ¹H and ¹³C NMR spectra. For this compound, three distinct aromatic proton signals and six unique aromatic carbon signals are expected, a pattern that differentiates it from its more symmetric isomers like 2,6-dibromoanisole and 3,5-dibromoanisole.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of dibromoanisole samples.

1. Sample Preparation:

  • Weigh 10-20 mg of the dibromoanisole sample for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of chemical shifts for aromatic and methoxy protons (e.g., 0-10 ppm).

    • Employ a relaxation delay of 1-2 seconds between scans.

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 128 scans or more).

    • Set the spectral width to encompass the full range of aromatic and aliphatic carbon signals (e.g., 0-160 ppm).

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule by comparing the experimental data with the predicted values and considering the known effects of substituents on chemical shifts.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR involves a logical progression from sample preparation to final structure verification. This workflow can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation A Weigh Dibromoanisole Sample B Dissolve in Deuterated Solvent with TMS A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra (FT, Phasing, Referencing) F Analyze 1H Data (Integration, Multiplicity, J-coupling) E->F G Analyze 13C Data (Number of Signals) E->G H Compare Experimental Data with Predicted Spectra of Isomers F->H G->H I Assign Signals to Specific Protons and Carbons H->I J Confirm Structure as this compound I->J

Navigating the Bromine Signature: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of brominated compounds is a critical step in various analytical workflows. Mass spectrometry stands as a powerful tool for this purpose, offering a unique window into the structural characteristics of these molecules. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of brominated compounds against other alternatives, supported by experimental data and detailed protocols, to aid in the accurate interpretation of mass spectral data.

The presence of bromine in a molecule imparts a highly characteristic and readily identifiable signature in its mass spectrum. This is primarily due to the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately a 1:1 ratio). This results in a distinctive isotopic cluster for any ion containing a bromine atom, characterized by two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a fundamental diagnostic tool for identifying brominated compounds.

Isotopic Abundance Patterns: A Telltale Sign

The number of bromine atoms in a molecule directly influences the complexity and relative intensity of the isotopic cluster observed in the mass spectrum. This predictable pattern allows for the rapid determination of the number of bromine atoms present in an unknown compound. In contrast, chlorine-containing compounds also exhibit an isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl, but with a characteristic M to M+2 ratio of approximately 3:1, making it easily distinguishable from the 1:1 ratio of bromine.

Number of Halogen AtomsHalogenIsotopic PeaksRelative Intensity Ratio
1BromineM, M+21:1
2BromineM, M+2, M+41:2:1
3BromineM, M+2, M+4, M+61:3:3:1
1ChlorineM, M+23:1
2ChlorineM, M+2, M+49:6:1

Table 1: Comparison of theoretical relative isotopic abundances for brominated and chlorinated compounds in mass spectrometry.

Common Fragmentation Pathways of Brominated Compounds

Upon ionization in a mass spectrometer, brominated compounds undergo fragmentation, providing valuable structural information. The fragmentation patterns are influenced by the type of organic moiety to which the bromine is attached (e.g., aliphatic vs. aromatic) and the presence of other functional groups.

A primary and highly characteristic fragmentation pathway for many organobromine compounds is the cleavage of the carbon-bromine (C-Br) bond. This is due to the relative weakness of the C-Br bond compared to C-C and C-H bonds. The loss of a bromine radical (•Br) results in a prominent fragment ion.

For aliphatic brominated compounds, another common fragmentation is alpha-cleavage, where the bond adjacent to the carbon bearing the bromine atom is broken. This leads to the formation of a stable carbocation.

Aromatic brominated compounds, such as bromobenzene (B47551), often exhibit fragmentation patterns involving the loss of the bromine atom followed by the characteristic fragmentation of the aromatic ring.

Below is a diagram illustrating the primary fragmentation pathway of a simple alkyl bromide, 1-bromopropane.

fragmentation_pathway mol CH₃CH₂CH₂Br⁺• m/z 122/124 frag1 CH₃CH₂CH₂⁺ m/z 43 mol:f0->frag1:f0 Loss of Br• frag2 Br•

Fragmentation of 1-bromopropane.

Comparative Analysis: Brominated vs. Chlorinated Compounds

The fragmentation patterns of brominated compounds can be instructively compared with their chlorinated analogs. While both undergo similar types of fragmentation, such as the loss of the halogen atom, the relative energies required for bond cleavage and the masses of the resulting fragments differ.

Consider the mass spectra of bromobenzene and chlorobenzene (B131634). Both exhibit a molecular ion peak and a peak corresponding to the loss of the halogen atom to form the phenyl cation (C₆H₅⁺) at m/z 77. However, the molecular ion region is distinctly different due to their isotopic abundances. The bromobenzene spectrum shows two peaks of nearly equal height at m/z 156 and 158, while chlorobenzene displays a molecular ion at m/z 112 and a smaller M+2 peak at m/z 114 with an approximate 3:1 intensity ratio.[1][2]

comparison_pathway cluster_bromo Bromobenzene Fragmentation cluster_chloro Chlorobenzene Fragmentation B_M C₆H₅Br⁺• (m/z 156/158) B_frag C₆H₅⁺ (m/z 77) B_M->B_frag - Br• C_M C₆H₅Cl⁺• (m/z 112/114) C_frag C₆H₅⁺ (m/z 77) C_M->C_frag - Cl•

Comparison of Bromobenzene and Chlorobenzene Fragmentation.

Experimental Protocols

Accurate interpretation of mass spectra is contingent on robust experimental methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of brominated compounds.

Sample Preparation for GC-MS Analysis of Brominated Flame Retardants

A common procedure for the extraction of brominated flame retardants (BFRs) from solid matrices such as polymers or environmental samples involves solvent extraction followed by a cleanup step.

  • Extraction: The sample is typically extracted using a solvent mixture like toluene (B28343) or hexane/acetone. Techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) can be employed.[3]

  • Cleanup: The extract is then cleaned to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.[4]

  • Analysis: The cleaned extract is then concentrated and injected into the GC-MS system.

Typical GC-MS and LC-MS/MS Instrumental Parameters

The following tables provide typical instrumental parameters for the analysis of brominated compounds.

GC-MS Parameters for Polybrominated Diphenyl Ethers (PBDEs)

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 15-30 m x 0.25 mm ID, 0.1-0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250-280 °C
Carrier GasHelium
Oven ProgramInitial temp 100-120°C, ramp to 300-320°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230-250 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Table 2: Typical GC-MS parameters for the analysis of PBDEs.[5]

LC-MS/MS Parameters for Hexabromocyclododecanes (HBCDs)

ParameterValue
Liquid Chromatograph
ColumnC18 reversed-phase, e.g., 50-150 mm x 2.1 mm ID, 1.8-3.5 µm particle size
Mobile PhaseGradient of methanol/water or acetonitrile/water with additives like ammonium (B1175870) acetate
Flow Rate0.2-0.4 mL/min
Column Temperature30-40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative mode
Ion Source Temperature350-450 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 3: Typical LC-MS/MS parameters for the analysis of HBCDs.[4]

experimental_workflow start Sample Collection extraction Solvent Extraction (e.g., Toluene) start->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup concentration Concentration cleanup->concentration analysis GC-MS or LC-MS/MS Analysis concentration->analysis interpretation Data Interpretation analysis->interpretation

General Experimental Workflow.

By understanding the fundamental principles of bromine's isotopic signature and the common fragmentation pathways, and by employing robust analytical methods, researchers can confidently identify and characterize brominated compounds in a variety of matrices. This guide serves as a foundational resource to aid in the interpretation of these complex but informative mass spectra.

References

Differentiating Dibromoanisole Isomers: A Comprehensive Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric molecules is a critical step in chemical analysis. Dibromoanisole, with its six possible isomers, presents a classic challenge where simple one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often falls short of providing unambiguous identification. This guide provides a detailed comparison of how advanced two-dimensional (2D) NMR techniques can be effectively employed to differentiate between these isomers, supported by experimental and predicted data, and detailed methodologies.

The six isomers of dibromoanisole—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromoanisole—exhibit subtle differences in their ¹H and ¹³C NMR spectra due to the varied electronic environments of the protons and carbon atoms on the aromatic ring. While 1D NMR provides initial clues, overlapping signals and complex coupling patterns can make definitive assignment difficult. 2D NMR spectroscopy, by spreading the information into a second dimension, resolves these ambiguities and provides clear evidence of molecular connectivity.

The Power of 2D NMR in Isomer Differentiation

Several 2D NMR experiments are indispensable for the structural analysis of dibromoanisole isomers. These techniques work by correlating nuclear spins through chemical bonds or through space, providing a detailed map of the molecule's structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds. For dibromoanisole isomers, COSY spectra reveal the connectivity of the aromatic protons, helping to establish the substitution pattern on the benzene (B151609) ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the overall carbon skeleton by connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond couplings, NOESY identifies protons that are close to each other in space (through-space correlation). This is especially useful for determining the substitution pattern by observing correlations between the methoxy (B1213986) protons and nearby aromatic protons.

Experimental and Predicted NMR Data for Dibromoanisole Isomers

The following tables summarize the experimental and predicted ¹H and ¹³C NMR data for the six dibromoanisole isomers. Experimental data is prioritized where available, and predicted data from reputable software is used for isomers where experimental data is not readily accessible.

Table 1: ¹H NMR Chemical Shift (δ) and Coupling Constant (J) Data for Dibromoanisole Isomers.

IsomerH-2 (ppm, J [Hz])H-3 (ppm, J [Hz])H-4 (ppm, J [Hz])H-5 (ppm, J [Hz])H-6 (ppm, J [Hz])OCH₃ (ppm)
2,3-Dibromoanisole --7.21 (dd, 8.0, 1.5)7.26 (t, 8.0)6.88 (dd, 8.0, 1.5)3.90 (s)
2,4-Dibromoanisole -7.66 (d, 2.4)-7.37 (dd, 8.7, 2.4)6.77 (d, 8.7)3.87 (s)
2,5-Dibromoanisole -7.45 (d, 2.5)7.00 (dd, 8.5, 2.5)-6.95 (d, 8.5)3.88 (s)
2,6-Dibromoanisole -7.50 (d, 8.0)6.86 (t, 8.0)7.50 (d, 8.0)-3.89 (s)
3,4-Dibromoanisole 7.10 (d, 2.5)--6.80 (dd, 8.5, 2.5)7.40 (d, 8.5)3.85 (s)
3,5-Dibromoanisole 7.05 (d, 2.0)-6.95 (t, 2.0)-7.05 (d, 2.0)3.80 (s)
Data for 2,4- and 2,6-dibromoanisole is based on experimental values. Data for other isomers is predicted.

Table 2: ¹³C NMR Chemical Shift (δ) Data for Dibromoanisole Isomers.

IsomerC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)OCH₃ (ppm)
2,3-Dibromoanisole 155.0115.5120.0134.0128.0115.056.5
2,4-Dibromoanisole 155.2114.3135.5115.8130.5112.856.7
2,5-Dibromoanisole 156.0113.0133.0130.0115.0117.056.8
2,6-Dibromoanisole 153.0115.0133.0128.0133.0115.056.9
This compound 157.0118.0115.0120.0132.0135.056.6
3,5-Dibromoanisole 158.0125.0113.0128.0113.0125.056.4
Data for 2,4- and 2,6-dibromoanisole is based on experimental values. Data for other isomers is predicted.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for differentiating dibromoanisole isomers using a combination of 1D and 2D NMR techniques.

Dibromoanisole_Isomer_Differentiation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-range C-H Correlation NOESY NOESY H1_NMR->NOESY Through-space Proximity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Isomer_ID Isomer Identification COSY->Isomer_ID HSQC->Isomer_ID HMBC->Isomer_ID NOESY->Isomer_ID

A logical workflow for the differentiation of dibromoanisole isomers using 2D NMR techniques.

Experimental Protocols

Detailed experimental protocols are essential for acquiring high-quality 2D NMR data. The following are general guidelines for a 400 MHz spectrometer, which can be adapted as needed.

Sample Preparation:

  • Dissolve 10-20 mg of the dibromoanisole isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

General Spectrometer Setup:

  • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

  • Shim the magnetic field to obtain optimal resolution.

  • Determine the 90° pulse width for ¹H.

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans (ns): 2-4.

  • Number of Increments (ni): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 s.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 80-160 ppm.

  • Number of Scans (ns): 2-8.

  • Number of Increments (ni): 128-256.

  • Relaxation Delay (d1): 1.5 s.

  • ¹J(C,H) Coupling Constant: Optimized for ~160 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, long-range sequence).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Scans (ns): 4-16.

  • Number of Increments (ni): 256-512.

  • Relaxation Delay (d1): 1.5 s.

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: noesygpph (or equivalent phase-sensitive sequence with gradients).

  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans (ns): 8-16.

  • Number of Increments (ni): 256-512.

  • Relaxation Delay (d1): 2.0 s.

  • Mixing Time (d8): 0.5-1.0 s for small molecules.

By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation spectra in conjunction with the provided data, researchers can confidently and accurately differentiate between the six isomers of dibromoanisole. This approach not only ensures correct structural assignment but also provides a deeper understanding of the magnetic and spatial relationships within the molecules.

Safety Operating Guide

Proper Disposal of 3,4-Dibromoanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of halogenated organic compounds like 3,4-Dibromoanisole are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from initial handling to final disposal.

Physicochemical and Hazard Data

A thorough understanding of the properties and hazards of this compound is the first step in safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₆Br₂OPubChem[1]
Molecular Weight 265.93 g/mol ChemicalBook[2]
CAS Number 62415-74-1PubChem[1]
Appearance Beige Powder SolidFisher Scientific[3]
Melting Point 60 - 64 °C (140 - 147.2 °F)Fisher Scientific[3]
Boiling Point 101 - 106 °C (213.8 - 222.8 °F) at 1 mmHgFisher Scientific[3]

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[5]

Experimental Protocols: Spill and Disposal Procedures

The following sections provide step-by-step guidance for managing accidental spills and the routine disposal of this compound waste.

Accidental Release Measures (Spill Cleanup):

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment as detailed above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[4]

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with soap and water.[2]

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in a sealed, labeled container and disposed of as hazardous waste.

Proper Disposal Protocol:

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Adherence to institutional and local regulations is paramount.

  • Waste Segregation: It is crucial to separate halogenated waste streams from non-halogenated ones.[6] this compound waste should be collected in a designated container for halogenated organic compounds.

  • Container Selection: Use a chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) that can be securely sealed.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate concentrations.[6] The date of waste accumulation should also be clearly marked.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6][7] Do not pour this compound down the drain or dispose of it in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_lab_operations In-Laboratory Procedures cluster_disposal_process Waste Management & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container Correctly (Name, Date, Hazards) E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from EHS or Approved Contractor G->H Handover I Transport to Central Hazardous Waste Facility H->I J Final Disposal at Approved Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 3,4-Dibromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle 3,4-Dibromoanisole. Adherence to these protocols is critical for ensuring personal safety and environmental protection.

Immediate Safety Information

Emergency First Aid: In the event of any exposure, it is crucial to seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS) for this compound.

  • Inhalation: Move the affected individual to fresh air. If breathing becomes difficult or ceases, administer artificial respiration and seek immediate medical help.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, consult a doctor.[1][2]

  • Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for different laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Fume Hood) ANSI Z87.1 compliant safety glasses with side shields.[3]Nitrile gloves. Change gloves immediately if contaminated.[4]Fully buttoned laboratory coat.[4]Not typically required if work is conducted in a certified chemical fume hood.
Weighing/Transfer Operations (Outside a Fume Hood) Chemical splash goggles.[3]Nitrile or neoprene gloves.[4]Chemical-resistant apron over a lab coat.Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves (e.g., Viton or Silver Shield).[3]Chemical-resistant suit or coveralls.[5]A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an appropriate spill kit and emergency eyewash station/safety shower are readily accessible.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1]

    • Avoid the formation of dust and aerosols.[1]

    • When transferring the chemical, use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all equipment and the work surface after use.

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all materials contaminated with this compound, including unused chemical, contaminated PPE, and spill cleanup debris, in a designated and clearly labeled hazardous waste container.[8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company. The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[9] Never dispose of this compound down the drain or in regular trash.[8]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).[10] Collect the rinsate as hazardous waste. After rinsing and air-drying in a fume hood, deface the label on the container before recycling or disposal according to your institution's guidelines.[10]

Quantitative Data

PropertyValue
Molecular Formula C7H6Br2O
Molecular Weight 265.93 g/mol
Melting Point 60 - 64 °C / 140 - 147.2 °F[11]
Boiling Point 101 - 106 °C / 213.8 - 222.8 °F @ 1 mmHg[11]
OSHA PEL Not Available
NIOSH REL Not Available
ACGIH TLV Not Available

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Spill Kit, Eyewash) prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe handle_chem 4. Handle Chemical in Fume Hood don_ppe->handle_chem close_container 5. Keep Container Closed handle_chem->close_container spill Spill? handle_chem->spill decon 6. Decontaminate Work Area & Equipment close_container->decon doff_ppe 7. Remove PPE decon->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands segregate 9. Segregate Waste wash_hands->segregate label_waste 10. Label Waste Container segregate->label_waste store_waste 11. Store Waste Securely label_waste->store_waste dispose 12. Arrange Professional Disposal store_waste->dispose spill->decon No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.